(1-Bromovinyl)trimethylsilane
Description
Properties
IUPAC Name |
1-bromoethenyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrSi/c1-5(6)7(2,3)4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDJVCJVVHHCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159966 | |
| Record name | (1-Bromovinyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13683-41-5 | |
| Record name | (1-Bromoethenyl)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13683-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Bromovinyl)trimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013683415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Bromovinyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-bromovinyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to (1-Bromovinyl)trimethylsilane: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Bromovinyl)trimethylsilane is a versatile bifunctional organosilicon compound that has garnered significant interest in organic synthesis. Its unique structure, featuring a vinyl bromide and a trimethylsilyl group, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical properties, structure, and synthetic applications, complete with experimental insights and mechanistic details.
Chemical Structure and Properties
This compound, with the chemical formula C₅H₁₁BrSi, possesses a unique molecular architecture that dictates its reactivity. The presence of the carbon-bromine bond on a vinyl carbon allows it to participate in a variety of cross-coupling reactions, while the trimethylsilyl group can influence the regioselectivity of these reactions and can be a useful synthetic handle for further transformations.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁BrSi | [1] |
| Molecular Weight | 179.13 g/mol | [1] |
| CAS Number | 13683-41-5 | [1] |
| Appearance | Clear, colorless to light yellow liquid | [1][2] |
| Boiling Point | 124 °C at 745 mmHg | [1] |
| Density | 1.156 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.458 | [1] |
| Solubility | Completely miscible with THF and Et₂O. | [2] |
| Storage Temperature | 2-8°C, under an inert atmosphere. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of this compound. While a comprehensive set of experimental spectra is best obtained on a purified sample, the following provides an overview of expected spectroscopic features.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals for the vinyl protons, likely appearing as doublets in the olefinic region (δ 5.5-6.5 ppm) with a characteristic geminal coupling constant. A sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl group will be observed in the upfield region (typically around δ 0.2 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the two vinyl carbons, with the carbon bearing the bromine atom appearing at a characteristic downfield shift. The carbon attached to the silicon atom will also have a distinct chemical shift. A signal for the methyl carbons of the trimethylsilyl group will be present in the upfield region.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=C stretching of the vinyl group (around 1600 cm⁻¹), C-H stretching of the vinyl and methyl groups (around 3100-2800 cm⁻¹), and Si-C stretching (around 1250 and 840 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns will likely involve the loss of a methyl group from the trimethylsilyl moiety.
Synthesis and Purification
Synthesis
A common and effective method for the preparation of this compound involves a two-step sequence starting from vinyltrimethylsilane.[2]
-
Bromination: Vinyltrimethylsilane is reacted with bromine (Br₂) at low temperatures. This proceeds via an electrophilic addition of bromine across the double bond to form the dibromoethane intermediate.
-
Dehydrobromination: The resulting dibromo adduct is then treated with a non-nucleophilic base, such as an amine (e.g., triethylamine), to induce elimination of hydrogen bromide (HBr), affording the desired this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a general representation and may require optimization.
Materials:
-
Vinyltrimethylsilane
-
Bromine
-
Triethylamine
-
Anhydrous diethyl ether or other suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of vinyltrimethylsilane in an anhydrous solvent (e.g., diethyl ether) is prepared in a flask equipped with a dropping funnel and a magnetic stirrer, and the system is flushed with an inert gas.
-
The flask is cooled to a low temperature (typically -78 °C using a dry ice/acetone bath).
-
A solution of bromine in the same anhydrous solvent is added dropwise from the dropping funnel to the vinyltrimethylsilane solution with vigorous stirring. The addition rate should be controlled to maintain the low temperature.
-
After the addition is complete, the reaction mixture is stirred for an additional period at low temperature to ensure complete bromination.
-
Triethylamine is then slowly added to the reaction mixture. The mixture is allowed to warm to room temperature and stirred for several hours to facilitate the dehydrobromination.
-
The reaction mixture is then quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
Purification
The crude this compound is typically purified by vacuum distillation to obtain a product of high purity.
Reactivity and Synthetic Applications
This compound is a versatile substrate for a variety of organic transformations, primarily leveraging the reactivity of the vinyl bromide moiety.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with a wide range of coupling partners.
-
Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base.
-
Stille Coupling: Coupling with organostannanes (organotin compounds).
-
Negishi Coupling: Reaction with organozinc reagents.
These reactions provide a powerful means to introduce aryl, vinyl, or other organic fragments at the vinylic position, leading to the stereoselective synthesis of substituted vinylsilanes.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction flask are added this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equiv).
-
The flask is evacuated and backfilled with an inert gas several times.
-
Degassed solvent is added via syringe.
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a period of time (typically several hours) until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The general mechanism for these cross-coupling reactions involves a catalytic cycle with a palladium complex. The following diagram illustrates the key steps for a Stille coupling reaction.
Lithium-Halogen Exchange
Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures results in a rapid lithium-halogen exchange. This generates a vinyllithium species, a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to form new carbon-carbon bonds.
Experimental Protocol: Lithium-Halogen Exchange and Trapping with an Electrophile
This protocol is a general representation and may require optimization.
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Electrophile (e.g., benzaldehyde)
-
Anhydrous diethyl ether or THF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of this compound in an anhydrous ethereal solvent is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C.
-
n-Butyllithium is added dropwise to the stirred solution, and the mixture is typically stirred for a short period at this temperature to ensure complete exchange.
-
A solution of the electrophile in the same anhydrous solvent is then added dropwise to the newly formed vinyllithium species.
-
The reaction is allowed to proceed at low temperature for a specified time before being quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by an appropriate method, such as column chromatography.
Diels-Alder Reaction
The vinylsilane moiety in this compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. These reactions provide a route to functionalized cyclohexene derivatives. The stereochemistry and regiochemistry of the cycloaddition can be influenced by the steric and electronic properties of the substituents.
Experimental Protocol: Diels-Alder Reaction with a Diene
This protocol is a general representation and may require optimization.
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene, furan)
-
Solvent (e.g., toluene, dichloromethane, or neat)
-
Inert atmosphere (optional, depending on the stability of the diene)
Procedure:
-
This compound and the diene are combined in a reaction vessel. A solvent may be used, or the reaction can be run neat.
-
The reaction mixture is stirred at a specified temperature (which can range from room temperature to elevated temperatures) for a period of time until the reaction is complete.
-
The progress of the reaction can be monitored by TLC or NMR spectroscopy.
-
Upon completion, the solvent (if any) is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography or distillation, to isolate the Diels-Alder adduct.
Logical Workflow for Synthetic Application
The following diagram illustrates a logical workflow for the utilization of this compound in a multi-step synthesis, for instance, in a drug discovery context.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to undergo a wide array of chemical transformations, particularly palladium-catalyzed cross-coupling reactions and lithium-halogen exchange, makes it an important tool for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. As with any chemical process, specific reaction conditions may require optimization to achieve the desired outcomes.
References
Synthesis of (1-Bromovinyl)trimethylsilane from vinyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (1-Bromovinyl)trimethylsilane, a valuable bifunctional reagent in organic synthesis, from the readily available starting material, vinyltrimethylsilane. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and key quantitative data to facilitate its application in research and development, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction
This compound serves as a versatile building block in organic chemistry, enabling the introduction of a vinyltrimethylsilyl or a bromovinyl group into various molecular scaffolds. Its utility is particularly pronounced in cross-coupling reactions and the formation of carbon-carbon bonds. The synthesis from vinyltrimethylsilane is a common and efficient method, proceeding through a two-step sequence involving the electrophilic addition of bromine followed by a base-mediated dehydrobromination.
Reaction Mechanism and Regioselectivity
The synthesis of this compound from vinyltrimethylsilane is a two-step process:
-
Electrophilic Addition of Bromine: Vinyltrimethylsilane reacts with bromine (Br₂) in an electrophilic addition reaction. The trimethylsilyl group plays a crucial role in directing the regioselectivity of this addition. Due to the β-silyl effect, the silicon atom stabilizes a positive charge on the β-carbon (the carbon atom adjacent to the silicon-bearing carbon) through hyperconjugation. This effect leads to the preferential formation of a carbocation intermediate where the positive charge is on the β-carbon. Consequently, the initial attack of the bromine electrophile (Br⁺) occurs at the α-carbon (the carbon atom directly bonded to the silicon), leading to the formation of the more stable β-carbocation. Subsequent attack by the bromide anion (Br⁻) results in the formation of the intermediate, 1,2-dibromo-1-(trimethylsilyl)ethane.
-
Dehydrobromination: The 1,2-dibromo-1-(trimethylsilyl)ethane intermediate is then treated with a non-nucleophilic base, typically an amine such as triethylamine. The base abstracts a proton from the carbon bearing the trimethylsilyl group (α-carbon), and the bromide ion on the adjacent carbon is eliminated. This E2 elimination reaction is regioselective, favoring the removal of the proton from the α-carbon due to the steric hindrance and electronic effects of the trimethylsilyl group. This step yields the final product, this compound.
Experimental Section
Materials and Equipment
| Reagent/Equipment | Specifications |
| Vinyltrimethylsilane | >97% purity |
| Bromine | Reagent grade |
| Triethylamine | Anhydrous, >99% |
| Dichloromethane (DCM) | Anhydrous |
| Diethyl ether | Anhydrous |
| Sodium bicarbonate | Saturated aqueous solution |
| Anhydrous magnesium sulfate | |
| Round-bottom flask | Appropriate size |
| Addition funnel | |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Rotary evaporator | |
| Distillation apparatus |
Experimental Protocols
Step 1: Synthesis of 1,2-dibromo-1-(trimethylsilyl)ethane
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve vinyltrimethylsilane (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in dichloromethane to the stirred solution of vinyltrimethylsilane via the addition funnel. The addition should be dropwise to control the exothermic reaction. The disappearance of the bromine's reddish-brown color indicates the progress of the reaction.
-
After the complete addition of bromine, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
The reaction mixture containing the crude 1,2-dibromo-1-(trimethylsilyl)ethane is typically used directly in the next step without purification.
Step 2: Synthesis of this compound
-
To the crude reaction mixture from Step 1, slowly add triethylamine (1.1 eq.) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Quantitative Data
The following table summarizes the expected inputs and outputs for the synthesis of this compound. Please note that the yield is an estimate based on similar reactions and should be optimized.
| Parameter | Value |
| Reactants | |
| Vinyltrimethylsilane (Molar Mass: 100.24 g/mol ) | 1.0 eq. |
| Bromine (Molar Mass: 159.81 g/mol ) | 1.0 eq. |
| Triethylamine (Molar Mass: 101.19 g/mol ) | 1.1 eq. |
| Product | |
| This compound (Molar Mass: 179.13 g/mol ) | |
| Reaction Conditions | |
| Bromination Temperature | 0 °C |
| Dehydrobromination Temperature | 0 °C to Room Temperature |
| Reaction Time (Dehydrobromination) | 2-4 hours |
| Yield | |
| Estimated Overall Yield | 60-80% |
Visualizations
Reaction Scheme
Spectroscopic Profile of (1-Bromovinyl)trimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (1-Bromovinyl)trimethylsilane, a versatile reagent in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and logical workflow diagrams to aid in the characterization and utilization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H and ¹³C NMR Spectral Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 0.21 | Singlet | - | Si(CH₃)₃ |
| ¹H | 6.10 | Doublet | 2.5 | =CH₂ (geminal) |
| ¹H | 6.31 | Doublet | 2.5 | =CH₂ (geminal) |
| ¹³C | -0.9 | Quartet | 119.0 | Si(CH₃)₃ |
| ¹³C | 133.0 | Singlet | - | C-Br |
| ¹³C | 139.1 | Triplet | 162.0 | =CH₂ |
Experimental Protocol: NMR Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.
Sample Preparation: The sample of this compound was prepared by dissolving approximately 10-20 mg of the neat liquid in 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment was used. Key parameters included a spectral width of 10 ppm, a relaxation delay of 1 second, and an acquisition time of 3 seconds. A sufficient number of scans were averaged to ensure a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence was employed. A spectral width of 200 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second were used.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.
IR Spectral Data
The table below lists the characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3060 | Medium | C-H stretch | =CH₂ |
| 2955 | Strong | C-H stretch | Si(CH₃)₃ |
| 1585 | Medium | C=C stretch | Vinyl |
| 1250 | Strong | Si-C stretch | Si(CH₃)₃ |
| 840 | Strong | Si-C stretch | Si(CH₃)₃ |
| 760 | Strong | C-Br stretch | Bromoalkene |
Experimental Protocol: IR Spectroscopy
Instrumentation: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation: A thin film of the neat liquid this compound was prepared between two potassium bromide (KBr) plates.
Data Acquisition: The spectrum was acquired in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Mass Spectral Data
The following table summarizes the major fragments observed in the electron ionization (EI) mass spectrum of this compound.
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |
| 178/180 | 15 | [M]⁺ (Molecular ion) |
| 163/165 | 100 | [M - CH₃]⁺ |
| 99 | 40 | [M - Br]⁺ |
| 73 | 80 | [Si(CH₃)₃]⁺ |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments.
Experimental Protocol: Mass Spectrometry
Instrumentation: The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.
Sample Introduction: A dilute solution of this compound in a volatile organic solvent was injected into the GC, which separated the compound from any impurities before it entered the mass spectrometer.
Ionization and Analysis:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-300
Visualized Workflows
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Overall Spectroscopic Analysis Workflow.
Caption: NMR Spectroscopy Workflow.
Caption: IR and MS Experimental Workflow.
An In-depth Technical Guide to the Physical Properties of (1-Bromovinyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the key physical properties of (1-Bromovinyl)trimethylsilane, a versatile organosilicon compound. Its utility as a building block in organic synthesis, particularly for creating complex molecules in pharmaceutical and agrochemical development, makes a thorough understanding of its physical characteristics essential for laboratory and industrial applications.
Core Physical Properties
This compound is a colorless to light yellow liquid under standard conditions.[1][2] A summary of its principal physical properties is presented below.
Data Presentation: Physical Properties of this compound
| Property | Value | Conditions |
| Boiling Point | 124 °C | at 745 mmHg[2][3][4][5] |
| Boiling Point (Lit.) | 128 °C | Not specified[1] |
| Density | 1.156 g/mL | at 25 °C[2][3][4][5] |
| Density | 1.16 g/mL | Not specified[1][6] |
| Molecular Weight | 179.13 g/mol | |
| Refractive Index | n20/D 1.458 (lit.) | at 20 °C[3][4][5] |
| Vapor Density | >1 | (vs air)[2][4] |
Experimental Protocols
While the cited data are established literature values, this section outlines the standard methodologies for determining the boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point:
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point is typically determined via distillation at atmospheric or reduced pressure.
-
Apparatus Setup: A standard distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the side arm of the distillation flask.
-
Sample Preparation: The distillation flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature reading on the thermometer will stabilize.
-
Data Recording: The temperature at which the vapor continuously bathes the thermometer bulb and condenses into the receiving flask is recorded as the boiling point. For measurements at pressures other than atmospheric (e.g., 745 mmHg), a manometer is integrated into the system to accurately record the pressure.
Determination of Density:
Density, the mass per unit volume, is a fundamental physical property.
-
Instrumentation: A pycnometer or a digital density meter is typically used for precise measurements.
-
Temperature Control: The measurement is temperature-dependent, so the sample and instrument are brought to a constant temperature, typically 25 °C, using a water bath.
-
Measurement with Pycnometer:
-
The empty pycnometer is weighed.
-
It is then filled with the sample liquid, ensuring no air bubbles are present.
-
The filled pycnometer is weighed again.
-
The volume of the pycnometer is known or calibrated using a liquid of known density (e.g., deionized water).
-
-
Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.
Logical Relationships and Workflows
Synthesis of this compound:
A common preparatory route for this compound involves the bromination of vinyltrimethylsilane followed by dehydrohalogenation. This two-step process is a foundational reaction in organosilicon chemistry.
Caption: Synthetic pathway for this compound.
References
(1-Bromovinyl)trimethylsilane (CAS: 13683-41-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (1-Bromovinyl)trimethylsilane, a versatile organosilicon compound. It serves as a critical building block in a multitude of chemical transformations, finding significant application in organic synthesis and the development of novel pharmaceutical agents. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and key reactions, and presents relevant spectral data for its characterization.
Chemical and Physical Properties
This compound, also known as α-(trimethylsilyl)vinyl bromide, is a clear, colorless to light yellow liquid. Its unique structure, featuring a vinyl bromide moiety attached to a trimethylsilyl group, imparts valuable reactivity for various chemical applications. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 13683-41-5 | |
| Molecular Formula | C₅H₁₁BrSi | |
| Molecular Weight | 179.13 g/mol | |
| Boiling Point | 124 °C at 745 mmHg | |
| Density | 1.156 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.458 | |
| Flash Point | 13 °C (55.4 °F) - closed cup | |
| Solubility | Completely miscible with THF and Et₂O | |
| Purity | ≥96% |
Synthesis of this compound
A common and effective method for the preparation of this compound involves the bromination of vinyltrimethylsilane, followed by dehydrohalogenation.
Experimental Protocol: Synthesis from Vinyltrimethylsilane
Materials:
-
Vinyltrimethylsilane
-
Bromine
-
An amine base (e.g., triethylamine or diethylamine)
-
An inert solvent (e.g., diethyl ether or tetrahydrofuran)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, distillation apparatus)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Bromination: A solution of vinyltrimethylsilane in an inert solvent is cooled to a low temperature (typically -78 °C using a dry ice/acetone bath).
-
To this cooled solution, a solution of bromine in the same solvent is added dropwise via a dropping funnel. The addition is carried out at a rate that maintains the low temperature of the reaction mixture.
-
After the addition is complete, the reaction mixture is stirred for an additional period at the low temperature to ensure complete conversion to the dibromo intermediate.
-
Dehydrohalogenation: An amine base is then added to the reaction mixture. This step is typically performed at a slightly elevated temperature, often allowing the mixture to warm to room temperature.
-
The reaction is monitored by a suitable technique (e.g., TLC or GC) to determine the completion of the dehydrohalogenation step.
-
Work-up and Purification:
-
The reaction mixture is filtered to remove the amine hydrobromide salt.
-
The filtrate is washed with water and brine to remove any remaining water-soluble impurities.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
-
Chemical Reactivity and Applications
This compound is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and materials.
Palladium-Catalyzed Cross-Coupling Reactions
Numerous nucleophiles can react with this compound in the presence of a palladium catalyst. The bromine atom can be substituted by various groups, including aryl, vinyl, and phenylthio moieties. Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for these transformations.
It is important to note that these substitution reactions can sometimes lack regiospecificity, leading to a mixture of α- and β-substituted products. Two primary mechanisms have been proposed to explain the formation of the β-substituted product: one involving an elimination-addition pathway via a trimethylsilylacetylene intermediate, and another involving a pentacoordinated palladium intermediate.
Experimental Protocol: Palladium-Catalyzed Arylation (Suzuki-Miyaura Coupling)
Materials:
-
This compound
-
An arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
A base (e.g., sodium carbonate, potassium phosphate)
-
A suitable solvent system (e.g., toluene/water, dioxane/water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction flask under an inert atmosphere, add the arylboronic acid, the base, and the palladium catalyst.
-
Add the solvent system to the flask and stir the mixture.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated vinylsilane.
-
Spectral Data for Characterization
Spectroscopic techniques are essential for the characterization and purity assessment of this compound.
| Spectroscopic Data | |
| ¹H NMR | Chemical shifts (δ) will be observed for the vinyl protons and the trimethylsilyl protons. |
| ¹³C NMR | Signals corresponding to the vinyl carbons and the methyl carbons of the trimethylsilyl group will be present. |
| IR | Characteristic absorption bands for C=C stretching and Si-C stretching will be observed. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |
Note: Specific spectral data can be found in various chemical databases and literature sources. For instance, the SpectraBase compound ID is 66B6872GFIO.
Applications in Drug Development
The unique reactivity of this compound makes it a valuable intermediate in the synthesis of pharmaceutical compounds. Its ability to participate in carbon-carbon bond-forming reactions allows for the construction of complex molecular scaffolds present in many therapeutic agents. For example, vinylsilanes, which can be readily prepared from this compound, are precursors to a variety of organic structures.
While a specific signaling pathway directly involving this compound is not applicable as it is a synthetic reagent, its role in the synthesis of biologically active molecules is significant. For instance, compounds containing vinyl groups are present in a number of antiviral drugs. The synthesis of analogs of such drugs could potentially utilize chemistry involving this reagent.
Visualized Workflows and Mechanisms
Generalized Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and subsequent reaction of this compound.
Caption: Experimental workflow for the synthesis and application of this compound.
Conceptual Reaction Pathway
This diagram illustrates a simplified, conceptual pathway for a palladium-catalyzed cross-coupling reaction involving this compound.
Caption: Conceptual catalytic cycle for a palladium-catalyzed cross-coupling reaction.
The Versatile Reactivity of the Carbon-Silicon Bond in Vinylsilanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The carbon-silicon (C-Si) bond in vinylsilanes, while possessing notable stability, is a versatile functional group that participates in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of this bond, offering insights into its behavior in key organic reactions. The strategic cleavage and formation of the C-Si bond in vinylsilanes have become powerful tools in synthetic chemistry, enabling the stereoselective construction of complex molecules, a critical aspect of modern drug development. This document summarizes key reaction classes, presents quantitative data for comparative analysis, and provides detailed experimental protocols for seminal reactions.
Electrophilic Substitution: The Silyl Group as a Directing and Leaving Group
A cornerstone of vinylsilane reactivity is electrophilic substitution, where the silyl group directs the incoming electrophile and subsequently acts as a leaving group. This process is profoundly influenced by the position of the silicon atom relative to the double bond, giving rise to distinct electronic effects.
The β-silicon effect is a key principle governing the regioselectivity of electrophilic attack on vinylsilanes. It describes the stabilization of a positive charge at the β-position to the silicon atom through hyperconjugation with the C-Si σ-bond. This effect dictates that electrophilic attack will preferentially occur at the α-carbon, leading to a β-silyl carbocation intermediate. Subsequent elimination of the silyl group then forms a new carbon-carbon or carbon-heteroatom bond.[1]
Conversely, the α-silyl effect, which involves the stabilization of an adjacent carbocation, is significantly weaker than the α-methyl stabilization. For instance, the vinylsilane H₂C=C(CH₃)(SiMe₃) reacts with electrophiles at the CH₂ group, but its reactivity is only about one order of magnitude faster than propene, whereas isobutylene is 10³ times more reactive.[2] This indicates a less pronounced stabilization of the resulting carbocation by the α-silyl group.
The stereochemistry of electrophilic substitution on vinylsilanes generally proceeds with retention of the double bond geometry.[1] This is attributed to the principle of least motion, where the electrophile replaces the silyl group in a position close to its original location.[1]
Quantitative Data: Electrophilic Alkylation of Vinylsilanes
The nucleophilicity of vinylsilanes has been quantified through kinetic studies of their reactions with benzhydrylium ions. The second-order rate constants (k₂) provide a measure of their reactivity towards electrophiles.
| Vinylsilane | Electrophile (Benzhydrylium Ion) | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |
| H₂C=C(CH₃)(SiMe₃) | (4-MeOC₆H₄)₂CH⁺ | CH₂Cl₂ | 20 | 1.2 x 10⁴ | [3] |
| (E)-PhCH=CHSiMe₃ | (4-MeOC₆H₄)₂CH⁺ | CH₂Cl₂ | 20 | 2.8 x 10² | [3] |
| H₂C=C(Ph)(SiMe₃) | (4-MeOC₆H₄)₂CH⁺ | CH₂Cl₂ | 20 | 5.9 x 10³ | [3] |
Experimental Protocol: Electrophilic Alkylation with Benzhydrylium Ions
This protocol is based on the kinetic measurements described by Mayr et al.[3]
Materials:
-
Vinylsilane (e.g., H₂C=C(CH₃)(SiMe₃))
-
Benzhydrylium salt (e.g., (4-MeOC₆H₄)₂CH⁺ GaCl₄⁻)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
UV-Vis spectrophotometer with a thermostated cell holder
Procedure:
-
Prepare a stock solution of the benzhydrylium salt in anhydrous dichloromethane of a known concentration.
-
Prepare a stock solution of the vinylsilane in anhydrous dichloromethane of a known concentration.
-
In a quartz cuvette, place a defined volume of the benzhydrylium salt solution.
-
Equilibrate the cuvette to the desired temperature (e.g., 20 °C) in the spectrophotometer.
-
Inject a solution of the vinylsilane into the cuvette with rapid mixing.
-
Monitor the disappearance of the benzhydrylium ion by recording the decrease in its characteristic absorbance at its λmax over time.
-
The reaction is performed under pseudo-first-order conditions with the vinylsilane in large excess.
-
Determine the pseudo-first-order rate constant (kobs) by fitting the absorbance decay to a first-order exponential function.
-
Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the vinylsilane.
References
General reactivity of vinyl halides in cross-coupling reactions
An In-depth Technical Guide to the General Reactivity of Vinyl Halides in Cross-Coupling Reactions
Introduction
Vinyl halides are fundamental building blocks in organic synthesis, serving as versatile precursors for the construction of complex molecular architectures. Their utility is most prominently showcased in transition metal-catalyzed cross-coupling reactions, which provide a powerful means of forming carbon-carbon and carbon-heteroatom bonds. These reactions are central to the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] This guide provides a comprehensive overview of the general reactivity of vinyl halides in various cross-coupling reactions, with a focus on the underlying principles, quantitative reactivity data, and detailed experimental protocols for researchers, scientists, and drug development professionals.
The reactivity of vinyl halides in these transformations is primarily dictated by the nature of the halogen atom, the substitution pattern on the vinyl group, and the specific reaction conditions, including the choice of catalyst, ligand, and base.[2][3] Generally, vinyl halides are more reactive than their aryl halide counterparts in analogous coupling reactions.[1] This enhanced reactivity is a key feature that is often exploited in synthetic strategies.
Core Principles of Reactivity
The reactivity of vinyl halides in cross-coupling reactions is fundamentally governed by the ease with which the carbon-halogen (C-X) bond undergoes oxidative addition to a low-valent transition metal catalyst, typically a palladium(0) complex.[4][5] This step is often the rate-determining step of the catalytic cycle.[1] The strength of the C-X bond is a critical factor, leading to a well-established reactivity trend among the vinyl halides.
Reactivity Order:
The general order of reactivity for vinyl halides follows the trend:
Vinyl Iodide > Vinyl Bromide > Vinyl Triflate > Vinyl Chloride >> Vinyl Fluoride
This trend is inversely correlated with the C-X bond dissociation energies (BDEs). Vinyl iodides, possessing the weakest C-I bond, are the most reactive substrates, often undergoing coupling at room temperature.[1][2] In contrast, vinyl chlorides have a much stronger C-Cl bond and typically require more forcing conditions, such as higher temperatures and more active catalyst systems, to achieve efficient coupling.[3][6] Vinyl fluorides are generally considered unreactive in standard cross-coupling reactions due to the exceptional strength of the C-F bond.[3]
This predictable reactivity allows for selective couplings. For instance, a vinyl iodide can often be coupled selectively in the presence of a vinyl bromide or chloride by carefully controlling the reaction temperature.[1]
Mechanism of Palladium-Catalyzed Cross-Coupling
The catalytic cycle for most palladium-catalyzed cross-coupling reactions involving vinyl halides proceeds through three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-X bond of the vinyl halide. This forms a Pd(II) intermediate.[4][7] This step breaks the C-X bond and is the primary reason for the observed reactivity trend based on the halogen.
-
Transmetalation: In reactions like the Suzuki or Stille coupling, the organic group from an organometallic reagent (e.g., organoboron or organotin compound) is transferred to the palladium center, displacing the halide.[7][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. oxidative addition and palladium coupling [employees.csbsju.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
Technical Guide: Stability and Storage of (1-Bromovinyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (1-Bromovinyl)trimethylsilane. The information is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this versatile reagent in their work.
Core Stability and Storage Data
This compound is a flammable liquid that requires specific storage conditions to maintain its chemical integrity.[1] The following table summarizes the key quantitative data related to its storage and physical properties.
| Parameter | Value | Source |
| Storage Temperature | 2-8°C | [1] |
| Flash Point | 13°C (closed cup) | |
| Boiling Point | 124°C at 745 mmHg | |
| Density | 1.156 g/mL at 25°C | |
| Refractive Index | n20/D 1.458 | |
| Hydrolytic Sensitivity | 4: No reaction with water under neutral conditions | [2] |
Handling and Storage Recommendations
To ensure the long-term stability of this compound, the following handling and storage practices are recommended:
-
Temperature: The compound should be stored in a refrigerator at 2-8°C.[1]
-
Atmosphere: For extended storage, it is advisable to store this compound under an inert atmosphere, such as nitrogen or argon, to prevent potential reactions with atmospheric components.[3]
-
Light: The compound is light-sensitive and should be stored in a light-resistant container.[4]
-
Moisture: While noted to be unreactive with water under neutral conditions, it is good practice to protect the compound from moisture to prevent potential hydrolysis, especially under non-neutral pH conditions.[2][4]
-
Ignition Sources: As a highly flammable liquid, this compound must be kept away from heat, sparks, open flames, and other sources of ignition.[1]
Potential Degradation Pathways
-
Hydrolysis: Although stable to water under neutral conditions, acidic or basic conditions could potentially facilitate the cleavage of the silicon-carbon bond.[2]
-
Thermal Decomposition: At elevated temperatures, cleavage of the carbon-silicon or carbon-bromine bond may occur. The thermal decomposition of the related compound tetramethylsilane proceeds via the initial cleavage of a silicon-carbon bond to form radical species.[5] A similar mechanism could be possible for this compound at high temperatures.
-
Photodegradation: Exposure to UV light could potentially lead to the formation of radical species and subsequent decomposition or polymerization, a known degradation pathway for some organosilanes.[4]
-
Oxidation: While not extensively documented for this specific compound, strong oxidizing agents could potentially react with the vinyl group or lead to the cleavage of the organosilane moiety.
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should involve a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[6][7][8]
Forced Degradation Study Protocol
The objective of a forced degradation study is to intentionally degrade the sample to identify likely degradation products and establish the specificity of the analytical method.[9][10]
Stress Conditions:
-
Acidic Hydrolysis:
-
Protocol: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile or THF) and add 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours), taking samples at intermediate time points.
-
-
Basic Hydrolysis:
-
Protocol: Dissolve this compound in a suitable organic solvent and add 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period, with periodic sampling.
-
-
Oxidative Degradation:
-
Protocol: Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for a defined period, monitoring for degradation.
-
-
Thermal Degradation:
-
Protocol: Store the neat compound or a solution in a suitable high-boiling solvent at an elevated temperature (e.g., 80°C) for several days.
-
Ensure the container is appropriately sealed to prevent evaporation.
-
-
Photostability:
-
Protocol: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines.[11]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance due to degradation.[12]
-
Recommended Technique: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is a suitable technique for the analysis of volatile organosilanes. High-Performance Liquid Chromatography (HPLC) with a UV or MS detector might also be applicable, depending on the properties of the degradation products.
-
Method Development: The chromatographic conditions (column, temperature program for GC; column, mobile phase for HPLC) should be optimized to achieve adequate separation of the parent compound from all significant degradation products.
-
Method Validation: The method should be validated according to established guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
The following diagram illustrates a logical workflow for conducting a stability study of this compound.
Conclusion
This compound is a stable compound when stored under the recommended conditions of refrigeration, protection from light, and in an inert atmosphere. While it exhibits low reactivity with water under neutral pH, its stability under other conditions should be experimentally verified for specific applications. The provided protocols for forced degradation and stability testing offer a robust framework for researchers to ensure the quality and reliability of this important chemical reagent in their scientific endeavors.
References
- 1. This compound 97 13683-41-5 [sigmaaldrich.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chemscene.com [chemscene.com]
- 4. labproinc.com [labproinc.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. forced degradation study: Topics by Science.gov [science.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. biomedres.us [biomedres.us]
- 11. database.ich.org [database.ich.org]
- 12. m.youtube.com [m.youtube.com]
(1-Bromovinyl)trimethylsilane: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Exploration of Synonyms, Properties, and Synthetic Applications of a Versatile Vinylsilane Building Block
Introduction
(1-Bromovinyl)trimethylsilane, a versatile organosilicon compound, serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique reactivity, primarily centered around the vinyl bromide and trimethylsilyl functionalities, enables a wide range of chemical transformations. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, key synthetic applications with detailed experimental protocols, and its relevance in the landscape of drug discovery and development.
Chemical Identity and Properties
This compound is known by several synonyms in chemical literature and commercial catalogs. A clear understanding of these alternative names is essential for effective literature searches and procurement.
Synonyms:
-
α-(trimethylsilyl)vinyl bromide[1]
-
1-Bromo-1-(trimethylsilyl)ethene
-
Trimethyl(1-bromoethenyl)silane
-
1-BROMO-1-TRIMETHYLSILYLETHYLENE[2]
-
(1-Bromoethenyl)trimethylsilane[2]
-
ALPHA-TRIMETHYLSILYLVINYL BROMIDE[2]
The physical and chemical properties of this compound are summarized in the table below, providing key data for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 13683-41-5 | [1][2] |
| Molecular Formula | C5H11BrSi | [1][2] |
| Molecular Weight | 179.13 g/mol | [2] |
| Appearance | Clear light yellow liquid | [2] |
| Boiling Point | 124 °C at 745 mmHg | [2] |
| Density | 1.156 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.458 | [2] |
| Flash Point | 49 °F (9.4 °C) | [2] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Completely miscible with THF and Et2O | [2] |
Synthesis of this compound
A common and efficient method for the preparation of this compound involves a two-step process starting from vinyltrimethylsilane.
Experimental Protocol: Preparation from Vinyltrimethylsilane
This procedure is based on the reaction of vinyltrimethylsilane with bromine, followed by dehydrohalogenation.[2]
Materials:
-
Vinyltrimethylsilane
-
Bromine
-
An amine base (e.g., triethylamine)
-
An inert solvent (e.g., diethyl ether)
Procedure:
-
Dissolve vinyltrimethylsilane in an inert solvent and cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of bromine in the same solvent to the cooled vinyltrimethylsilane solution.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time.
-
Add an amine base to the reaction mixture to induce dehydrohalogenation.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Work up the reaction by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., MgSO4), and removing the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
Key Reactions and Applications in Drug Development
This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. These reactions are instrumental in forming carbon-carbon bonds, a fundamental process in the synthesis of many pharmaceutical compounds.
Palladium-Catalyzed Suzuki Coupling
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. This compound serves as the vinyl halide partner, enabling the introduction of a vinyltrimethylsilyl group into various molecules.
General Experimental Protocol: Suzuki Coupling
The following is a general protocol for the Suzuki coupling of an arylboronic acid with a halide, which can be adapted for this compound.
Materials:
-
Arylboronic acid (1.1 equivalents)
-
This compound (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3, 2.0 equivalents)
-
Solvent (e.g., a mixture of toluene and water)
Procedure:
-
In a reaction flask, combine the arylboronic acid, this compound, palladium catalyst, and base.
-
Add the solvent system to the flask.
-
Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Stille Coupling
The Stille coupling reaction pairs an organotin compound with an organohalide. This compound can be used as the electrophilic partner in this reaction.
General Experimental Protocol: Stille Coupling
The following is a general protocol for a Stille coupling reaction.[3]
Materials:
-
Organostannane reagent (1.1 - 1.5 equivalents)
-
This compound (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF, THF)
-
Optional: Additive (e.g., Cu(I) salts)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous solvent via syringe and stir to dissolve.
-
Add the organostannane reagent dropwise.
-
Heat the reaction mixture (typically between 60-120 °C) and monitor its progress.
-
Upon completion, cool the mixture, dilute with a suitable solvent, and wash with aqueous potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Application in the Synthesis of Tamoxifen Intermediate
While a direct, detailed synthesis of Tamoxifen using this compound is not prominently documented in the readily available literature, the synthesis of silylated vinylboronates and their subsequent sequential Suzuki coupling reactions have been applied in the total synthesis of the anticancer drug Tamoxifen.[4] This highlights the utility of vinylsilane derivatives in constructing the complex tetrasubstituted olefin core of Tamoxifen and its analogues.
Relevance to Signaling Pathways in Drug Discovery
The development of kinase inhibitors is a major focus in modern drug discovery, particularly in oncology. These inhibitors often target key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways. While direct modulation of these pathways by this compound itself is not established, its utility in synthesizing complex molecular scaffolds is highly relevant.
Vinylsilanes, as a class of compounds, can be incorporated into molecules designed as kinase inhibitors. The vinylsilane moiety can serve as a versatile handle for further functionalization or as a key structural element for binding to the kinase active site. The synthesis of such inhibitors often relies on the very cross-coupling reactions for which this compound is a key precursor.
The PI3K/Akt/mTOR and MAPK signaling pathways are central to cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of many cancers. The development of small molecule inhibitors that can block these pathways at various nodes is a critical strategy in cancer therapy. The synthetic accessibility of diverse chemical matter, facilitated by reagents like this compound, is therefore paramount to the discovery of novel and effective kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile reagent for organic synthesis. Its rich chemistry, particularly in palladium-catalyzed cross-coupling reactions, provides chemists with a powerful tool for the construction of complex molecular architectures. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's properties and reactivity is essential for its effective application in the synthesis of novel therapeutic agents, including kinase inhibitors that target critical signaling pathways in diseases such as cancer. The continued exploration of the synthetic utility of this compound and its derivatives will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
References
The Unstable Bond: An In-depth Technical Guide to the Hydrolytic Stability of Organosilicon Compounds
For Researchers, Scientists, and Drug Development Professionals
Organosilicon compounds, a cornerstone of modern materials science and pharmaceutical development, offer a unique combination of properties derived from the silicon-carbon bond. However, the inherent susceptibility of silicon-oxygen linkages to hydrolysis presents a critical challenge to their long-term stability and performance in aqueous environments. This technical guide provides a comprehensive overview of the core principles governing the hydrolytic stability of these versatile compounds, offering insights into degradation mechanisms, influential factors, and robust evaluation methodologies.
The Core of Instability: Mechanisms of Hydrolysis
The hydrolysis of organosilicon compounds, particularly alkoxysilanes and siloxanes, is not a simple process. It is a dynamic reaction influenced by the chemical environment, proceeding primarily through acid- or base-catalyzed pathways.
1.1. Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis mechanism is initiated by the protonation of an oxygen atom, either in an alkoxy group (-OR) or a siloxane bond (Si-O-Si). This protonation makes the silicon center more electrophilic and susceptible to nucleophilic attack by water. The reaction generally proceeds via an SN2-type mechanism, where the incoming water molecule displaces an alcohol (ROH) or a silanol (R'3SiOH).[1][2][3][4]
The rate of acid-catalyzed hydrolysis is significantly influenced by the steric bulk of the substituents on the silicon atom. Less sterically hindered compounds exhibit faster hydrolysis rates.[2][5]
1.2. Base-Catalyzed Hydrolysis
In alkaline environments, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide ion (OH-) on the silicon atom. This forms a pentacoordinate silicon intermediate, which then breaks down to yield a silanol and an alkoxide or another silanolate anion.[2][3][4]
Unlike the acid-catalyzed pathway, electronic effects play a more dominant role in base-catalyzed hydrolysis. Electron-withdrawing groups attached to the silicon atom increase the rate of hydrolysis by making the silicon more susceptible to nucleophilic attack.[2]
Factors Governing Hydrolytic Stability
A multitude of factors can influence the rate and extent of organosilicon compound hydrolysis. A thorough understanding of these variables is crucial for designing stable formulations and materials.
| Factor | Effect on Hydrolytic Stability | References |
| pH | Stability is generally highest near neutral pH. Both highly acidic and alkaline conditions significantly accelerate hydrolysis. | [2][6] |
| Temperature | Increased temperature universally increases the rate of hydrolysis. | [6] |
| Steric Hindrance | Bulky substituents on the silicon atom sterically hinder the approach of water or hydroxide ions, thus increasing hydrolytic stability. | [2][5] |
| Electronic Effects | Electron-withdrawing groups attached to the silicon atom increase susceptibility to nucleophilic attack, decreasing stability in basic conditions. Electron-donating groups can stabilize the transition state in acidic hydrolysis. | [2] |
| Solvent | The polarity and protic nature of the solvent can influence reaction rates. Protic solvents can participate in the hydrolysis reaction. | [7] |
| Silane Structure | The presence of multiple hydrolyzable groups can lead to complex hydrolysis and condensation reactions. Dipodal silanes, which can form multiple bonds with a substrate, exhibit enhanced hydrolytic stability. | [8][9] |
| Catalysts | Certain functional groups, such as primary amines, can act as intramolecular catalysts, accelerating the hydrolysis of the siloxane bond. | [1][10] |
Quantitative Assessment of Hydrolytic Stability
Evaluating the hydrolytic stability of organosilicon compounds requires precise and reproducible experimental methods. The following tables summarize key quantitative data from the literature.
Table 1: Hydrolysis Rates of Various Organosilicon Compounds
| Compound | Conditions | Rate Constant | Reference |
| Methyltrimethoxysilane (MTMS) | Methanol, 30°C, alkaline medium | 2.453 x 10⁴ s⁻¹ | [11] |
| Tetraethyl Orthosilicate (TEOS) | Acidic medium (<0.003 M HCl) | Activation Energy: 11-16 kcal mol⁻¹ | [11] |
| Tetraethyl Orthosilicate (TEOS) | Alkaline medium (0.04 to 3 M NH₃) | 0.002 - 0.5 M⁻¹ h⁻¹ | [11] |
| Polydimethylsiloxane (PDMS) | pH 12 (NaOH), 24°C | 0.28 mgSi L⁻¹ day⁻¹ | [12][13] |
| Polydimethylsiloxane (PDMS) | pH 2 (HCl), 24°C | 0.07 mgSi L⁻¹ day⁻¹ | [12][13] |
| Polydimethylsiloxane (PDMS) | Demineralised water, 24°C | 0.002 mgSi L⁻¹ day⁻¹ | [12][13] |
Table 2: Effect of Cross-Linker on Shear Bond Strength Retention
| Formulation | Initial Shear Bond Strength (MPa) | Shear Bond Strength after Thermocycling (MPa) | Retention (%) | Reference |
| Functional Silane Only | 25.3 ± 3.1 | 12.1 ± 2.5 | 47.8 | [14] |
| Functional Silane + Cross-linker | 28.9 ± 3.5 | 24.5 ± 3.0 | 84.8 | [14] |
Experimental Protocols for Stability Assessment
Reproducible and standardized experimental protocols are essential for the accurate determination of hydrolytic stability.
4.1. 29Si NMR Spectroscopy for Kinetic Analysis
This method allows for the direct observation of the silicon species in solution, providing real-time information on the progress of hydrolysis and condensation reactions.
-
Sample Preparation: Dissolve the organosilicon compound in a suitable deuterated solvent (e.g., CD3CN/D2O mixture) to a known concentration.[15]
-
Catalyst Addition: Initiate the reaction by adding a specific amount of acid or base catalyst.
-
NMR Data Acquisition: Immediately place the sample in the NMR spectrometer and acquire 29Si NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting material, intermediates, and final products to determine their relative concentrations over time. The rate constants can then be calculated by fitting the concentration data to appropriate kinetic models.
4.2. FT-IR Spectroscopy for Monitoring Hydrolysis and Condensation
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for observing changes in chemical bonding during hydrolysis and condensation.
-
Sample Preparation: Prepare a solution of the organosilane in a suitable solvent (e.g., ethanol/water mixture).[7]
-
Spectral Acquisition: Record the FT-IR spectrum of the initial solution.
-
Reaction Monitoring: Monitor the reaction over time by acquiring spectra at regular intervals. Key bands to monitor include the disappearance of Si-O-C stretching vibrations and the appearance of Si-OH and Si-O-Si stretching vibrations.
-
Data Analysis: Analyze the changes in the absorbance of characteristic peaks to follow the kinetics of the hydrolysis and condensation reactions.
4.3. Assessment of Surface Stability
For applications involving surface modification, evaluating the retention of surface properties after hydrolytic stress is critical.
-
Surface Preparation: Treat a substrate (e.g., silica wafer, glass slide) with the organosilicon compound to form a functionalized surface.[10][14]
-
Hydrolytic Stress: Immerse the functionalized substrates in an aqueous solution of a specific pH and temperature for a defined period.[10]
-
Property Measurement:
-
Contact Angle Measurement: Measure the water contact angle before and after hydrolytic stress. A decrease in contact angle suggests degradation of the hydrophobic silane layer.[14]
-
Shear Bond Strength: For adhesive applications, measure the shear bond strength of the treated surface before and after exposure to hydrolytic conditions (e.g., thermocycling).[14]
-
-
Surface Analysis (Optional): Techniques like X-ray Photoelectron Spectroscopy (XPS) or Atomic Force Microscopy (AFM) can provide more detailed information on the chemical composition and morphology of the surface before and after degradation.
Conclusion
The hydrolytic stability of organosilicon compounds is a complex interplay of mechanistic pathways and environmental factors. For researchers, scientists, and drug development professionals, a deep understanding of these principles is not merely academic but a practical necessity for the rational design of durable materials and effective therapeutic agents. By carefully considering the factors that influence hydrolysis and employing robust analytical techniques for its quantification, the inherent instability of the siloxane bond can be effectively managed, unlocking the full potential of this remarkable class of compounds.
References
- 1. Mechanisms of amine-catalyzed organosilicate hydrolysis at circum-neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. scribd.com [scribd.com]
- 4. afinitica.com [afinitica.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 8. gelest.com [gelest.com]
- 9. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificspectator.com [scientificspectator.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (1-Bromovinyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of (1-bromovinyl)trimethylsilane with various organic partners. This versatile building block serves as a valuable precursor for the synthesis of substituted vinylsilanes, which are key intermediates in the preparation of complex organic molecules, including pharmaceuticals and materials.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1][2][3] this compound is an attractive coupling partner due to the synthetic utility of the resulting vinylsilane moiety. The trimethylsilyl group can be retained as a directing group or a stable protecting group, or it can be converted to other functionalities, such as a hydroxyl group or a halogen, opening avenues for further molecular elaboration.
This document details the application of this compound in three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Sonogashira couplings.
Core Concepts: The Catalytic Cycle
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (in this case, this compound), inserting into the carbon-bromine bond to form a Pd(II) complex.[2][4][7]
-
Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide.[2][4][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[2][8][9] This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.
Quantitative Data Summary
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 80 | 24 | 78 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | THF/H₂O | 66 | 12 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 5:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl boronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe, followed by this compound.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide, offering a mild and versatile method for C-C bond formation.[10][11][12] While organotin reagents are toxic and require careful handling, the Stille reaction tolerates a wide range of functional groups.[11]
Quantitative Data Summary
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 82 |
| 2 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 80 | 18 | 89 |
| 3 | Trimethyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 65 | 24 | 75 |
| 4 | Tributyl(4-methoxyphenyl)stannane | AsPh₃PdCl₂ (3) | - | - | NMP | 100 | 12 | 91 |
Experimental Protocol: Stille Coupling
This protocol provides a general procedure for the Stille coupling of this compound. Caution: Organotin compounds are highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst in the degassed solvent.
-
Add this compound followed by the organostannane via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 110 °C) and stir.
-
Follow the reaction's progress by TLC or GC-MS.
-
After completion, cool the mixture and dilute it with diethyl ether.
-
To remove tin byproducts, stir the solution with an aqueous solution of KF for 1 hour, then filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3][6][7][13] This reaction is a powerful tool for the synthesis of enynes.
Quantitative Data Summary
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | 6 | 95 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 8 | 87 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 60 | 12 | 91 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | PdCl₂(dppf) (3) | CuI (5) | i-Pr₂NEt | Acetonitrile | 40 | 10 | 84 |
Experimental Protocol: Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and the solvent.
-
Add the base, this compound, and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
Palladium-catalyzed cross-coupling reactions of this compound provide efficient and versatile routes to a wide array of substituted vinylsilanes. The choice of the specific coupling reaction—Suzuki-Miyaura, Stille, or Sonogashira—will depend on the desired final product, the availability of starting materials, and the tolerance of functional groups. The protocols and data presented herein serve as a valuable resource for researchers in the planning and execution of these powerful synthetic transformations.
References
- 1. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of (1-Bromovinyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This Nobel Prize-winning reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of (1-Bromovinyl)trimethylsilane with various arylboronic acids. This specific transformation is of significant interest as it provides a direct route to synthetically versatile β-trimethylsilylstyrene derivatives, which are valuable building blocks in organic synthesis. The trimethylsilyl group can be readily transformed into other functional groups, making the products of this reaction highly valuable intermediates.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. In this specific application, this compound serves as the vinyl halide coupling partner, and a variety of arylboronic acids can be used as the organoboron component. The reaction proceeds through a catalytic cycle involving oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to afford the desired vinylsilane product and regenerate the Pd(0) catalyst.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium carbonate (Na₂CO₃), Potassium phosphate (K₃PO₄))
-
Solvent (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran (THF))
-
Degassed water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Addition of Reagents: Under a positive pressure of the inert gas, add this compound (1.0 mmol, 1.0 equiv) via syringe. Then, add the degassed solvent (e.g., a mixture of Toluene and water, 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure vinylsilane product.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₂CO₃ | THF/H₂O | 80 | 10 | 78 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 81 |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Workflow
Application Notes and Protocols for Heck Reaction Conditions with Vinylsilane Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction with vinylsilane substrates, a powerful method for carbon-carbon bond formation in synthetic organic chemistry. The silyl-Heck reaction, a variation of the traditional Heck reaction, allows for the direct synthesis of valuable vinylsilane and allylsilane intermediates from simple alkenes.[1][2] These organosilane products are versatile building blocks in organic synthesis, notable for their use in Hiyama cross-coupling reactions, Fleming-Tamao oxidations, and as stable, less toxic alternatives to other organometallic reagents.[1][3]
Introduction to the Silyl-Heck Reaction
The silyl-Heck reaction is a palladium-catalyzed process that couples an unsaturated halide or triflate with an alkene in the presence of a base to form a substituted alkene.[4][5] Specifically, the silyl-Heck variant involves the oxidative addition of a palladium(0) catalyst to a silicon-halide bond, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the desired vinyl- or allylsilane.[1] This reaction offers a direct route to functionalized silanes from readily available starting materials.[1][6]
Key Reaction Parameters and Optimization
The success of the silyl-Heck reaction is highly dependent on the careful selection of several key parameters:
-
Catalyst System: Palladium complexes are the most common catalysts.[5] The choice of palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and the accompanying ligand is critical for catalytic activity and stability.[7][8]
-
Ligands: Phosphine ligands, particularly bulky and electron-rich ones like t-BuPPh₂ and bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine (JessePhos), have been shown to be highly effective in promoting the silyl-Heck reaction, improving yields and selectivity.[7][9]
-
Silylating Agent: Iodotrimethylsilane (TMSI) is a common silylating agent.[6] Alternatively, a combination of chlorotrimethylsilane (TMSCl) and an iodide salt like lithium iodide (LiI) can be used to generate TMSI in situ, offering a more cost-effective option.[6]
-
Base: A hindered amine base, such as triethylamine, is typically used to neutralize the hydrogen halide generated during the catalytic cycle.[4][8]
-
Solvent: Dichloroethane (DCE) is a commonly used solvent for these reactions.[9]
-
Temperature: The reaction is often conducted at mild temperatures, ranging from room temperature to 50 °C, which contributes to its good functional group tolerance.[1][6]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from key studies on the silyl-Heck reaction for the synthesis of vinylsilanes and allylsilanes, providing a clear comparison of different reaction conditions and their outcomes.
Table 1: Silyl-Heck Reaction of Styrene Derivatives to Yield Vinylsilanes [6][7]
| Entry | Styrene Derivative | Pd Precatalyst (mol%) | Ligand (mol%) | Silylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-tert-Butylstyrene | (COD)Pd(CH₂SiMe₃)₂ (2) | t-BuPPh₂ (3) | TMSI | Et₃N | DCE | 50 | 24 | 97 |
| 2 | Styrene | (COD)Pd(CH₂SiMe₃)₂ (2) | t-BuPPh₂ (3) | TMSI | Et₃N | DCE | 50 | 24 | 95 |
| 3 | 4-Methoxystyrene | (COD)Pd(CH₂SiMe₃)₂ (2) | t-BuPPh₂ (3) | TMSI | Et₃N | DCE | 50 | 24 | 96 |
| 4 | 4-Chlorostyrene | (COD)Pd(CH₂SiMe₃)₂ (2) | t-BuPPh₂ (3) | TMSI | Et₃N | DCE | 50 | 24 | 81 |
| 5 | 4-tert-Butylstyrene | Pd₂(dba)₃ (1) | JessePhos (3) | TMSI | Et₃N | DCE | 50 | 24 | 99 |
| 6 | Styrene | Pd₂(dba)₃ (1) | JessePhos (3) | TMSI | Et₃N | DCE | 50 | 24 | 96 |
| 7 | 4-Chlorostyrene | Pd₂(dba)₃ (1) | JessePhos (3) | TMSI | Et₃N | DCE | 50 | 24 | 93 |
Table 2: Silyl-Heck Reaction of Terminal Alkenes to Yield Allylsilanes [9]
| Entry | Alkene | Pd Precatalyst (mol%) | Ligand (mol%) | Silylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (E:Z ratio) |
| 1 | 1-Decene | Pd₂(dba)₃ (1) | JessePhos (3) | TMSI | Et₃N | DCE | 50 | 24 | 98 (84:16) |
| 2 | 1-Octene | Pd₂(dba)₃ (1) | JessePhos (3) | TMSI | Et₃N | DCE | 50 | 24 | 95 (85:15) |
| 3 | Allylbenzene | Pd₂(dba)₃ (1) | JessePhos (3) | TMSI | Et₃N | DCE | 50 | 24 | 85 (>95:5) |
Experimental Protocols
The following are detailed protocols for the silyl-Heck reaction based on established literature procedures.
Protocol 1: General Procedure for the Synthesis of Vinylsilanes from Styrene Derivatives[6][7]
Materials:
-
Palladium precatalyst (e.g., (COD)Pd(CH₂SiMe₃)₂ or Pd₂(dba)₃)
-
Phosphine ligand (e.g., t-BuPPh₂ or JessePhos)
-
Styrene derivative
-
Iodotrimethylsilane (TMSI) or Chlorotrimethylsilane (TMSCl) and Lithium Iodide (LiI)
-
Triethylamine (Et₃N)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (3 mol%).
-
Add anhydrous DCE to dissolve the catalyst and ligand.
-
Add the styrene derivative (1.0 equiv).
-
Add triethylamine (2.0 equiv).
-
Add the silylating agent. If using TMSI, add it directly (1.5 equiv). If using TMSCl/LiI, add LiI (1.5 equiv) followed by TMSCl (1.5 equiv).
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired vinylsilane.
Protocol 2: General Procedure for the Synthesis of Allylsilanes from Terminal Alkenes[9]
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., JessePhos)
-
Terminal alkene
-
Iodotrimethylsilane (TMSI)
-
Triethylamine (Et₃N)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Follow steps 1-4 as described in Protocol 1, using the terminal alkene as the substrate.
-
Add iodotrimethylsilane (TMSI) (1.5 equiv).
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Follow steps 7-12 as described in Protocol 1 to work up and purify the product, yielding the desired allylsilane.
Visualizations
Signaling Pathway: Catalytic Cycle of the Silyl-Heck Reaction
Caption: Catalytic cycle of the silyl-Heck reaction.
Experimental Workflow: Silyl-Heck Reaction
Caption: General experimental workflow for the silyl-Heck reaction.
References
- 1. Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SATHEE: Chemistry Heck Reaction [satheeneet.iitk.ac.in]
- 3. Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simplified Preparation of Trialkylvinylsilanes via the Silyl-Heck Reaction Utilizing a Second Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of (1-Bromovinyl)trimethylsilane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Bromovinyl)trimethylsilane is a versatile and valuable reagent in modern organic synthesis, particularly within the pharmaceutical industry. Its unique bifunctional nature, possessing both a vinyl bromide and a trimethylsilyl group, allows for its strategic incorporation into complex molecular architectures. This reagent serves as a linchpin in the formation of carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. The vinyl moiety introduced by this reagent is a common structural motif in a variety of biologically active compounds, including antiviral agents and kinase inhibitors. This document provides a detailed overview of its applications, experimental protocols, and relevant data for its use in pharmaceutical synthesis.
Core Applications in Pharmaceutical Synthesis
This compound is predominantly utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi reactions. These methodologies are foundational in drug discovery and development, enabling the efficient construction of complex molecular frameworks.[1][2]
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a widely used method for the formation of carbon-carbon bonds.
-
Stille Coupling: In this reaction, this compound is coupled with an organotin compound (organostannane) using a palladium catalyst. The Stille reaction is known for its tolerance of a wide range of functional groups.[3][4]
-
Negishi Coupling: This method employs an organozinc reagent to couple with this compound, catalyzed by a palladium or nickel complex. The Negishi coupling is valued for its high reactivity and functional group tolerance.[5]
These reactions facilitate the introduction of a vinyltrimethylsilyl group, which can be further functionalized, or a simple vinyl group if the trimethylsilyl moiety is cleaved during the reaction or in a subsequent step. This versatility makes it a key building block in the synthesis of various pharmaceutical agents.
Applications in Specific Therapeutic Areas
Antiviral Agents
The vinyl group is a critical pharmacophore in several antiviral nucleoside analogues. This compound serves as a precursor for introducing this functionality. A prominent example is the synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), a potent antiherpetic agent. While direct protocols using this compound are not extensively detailed in public literature, analogous vinylation reactions on nucleoside scaffolds are well-established.
Oncology
In the field of oncology, kinase inhibitors are a major class of targeted therapies. Many of these small molecules feature vinyl-substituted heterocyclic cores. For instance, the synthesis of intermediates for the kinase inhibitor Dasatinib, used to treat chronic myeloid leukemia, involves the formation of a complex thiazole derivative. While specific patent literature for Dasatinib synthesis does not explicitly name this compound, the vinylation of similar heterocyclic systems is a common strategy where this reagent could be applied.[6][7][8]
Experimental Protocols
The following are generalized protocols for the application of this compound in common cross-coupling reactions. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, DME/water mixture)
-
Anhydrous and degassed solvents are recommended.
Procedure:
-
To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound (1.0 equivalent) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Stille Coupling
This protocol outlines a general method for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if necessary, e.g., PPh₃, AsPh₃)
-
Solvent (e.g., anhydrous THF, toluene, DMF)
-
Optional additives: LiCl, CuI
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and any ligand in the anhydrous solvent.
-
Add this compound (1.0 equivalent) to the flask.
-
Add the organostannane (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
If used, add any additives at this stage.
-
Heat the reaction mixture (typically 60-100 °C) and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
To remove tin byproducts, the reaction mixture can be treated with an aqueous solution of KF or filtered through a pad of silica gel.
-
Perform a standard aqueous workup with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by flash chromatography.[3]
Protocol 3: General Procedure for Negishi Coupling
This protocol provides a general guideline for the Negishi coupling of this compound with an organozinc reagent.
Materials:
-
This compound
-
Organozinc reagent (prepared in situ from an organolithium or Grignard reagent and a zinc salt like ZnCl₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Solvent (e.g., anhydrous THF, DMF)
Procedure:
-
Prepare the organozinc reagent in a separate flame-dried flask under an inert atmosphere.
-
In another flame-dried Schlenk flask, add the palladium catalyst and the anhydrous solvent.
-
Add this compound (1.0 equivalent) to the catalyst mixture.
-
Slowly add the freshly prepared organozinc reagent (1.2-2.0 equivalents) to the reaction mixture at room temperature or below.
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for cross-coupling reactions analogous to those involving this compound, as specific data for this reagent is sparse in publicly accessible literature. These values can serve as a starting point for reaction optimization.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Vinyl Bromides
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 75-85 |
Table 2: Representative Conditions and Yields for Stille Coupling of Vinyl Bromides
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 70-85 |
| 2 | Trimethyl(phenyl)tin | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | NMP | 80 | 6 | 80-92 |
| 3 | Tributyl(ethynyl)tin | PdCl₂(PPh₃)₂ (3) | - | Toluene | 90 | 24 | 65-75 |
Table 3: Representative Conditions and Yields for Negishi Coupling of Vinyl Bromides
| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(dppf)Cl₂ (3) | THF | 60 | 12 | 75-90 |
| 2 | Ethylzinc bromide | Pd(PPh₃)₄ (5) | THF | 25 | 24 | 70-80 |
| 3 | 2-Thienylzinc chloride | Pd₂(dba)₃/XPhos (2) | Dioxane | 80 | 8 | 85-95 |
Visualizations
Catalytic Cycles
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Negishi Coupling with Vinyl Bromides
For Researchers, Scientists, and Drug Development Professionals
The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides detailed experimental procedures for the palladium-catalyzed Negishi coupling of vinyl bromides with organozinc reagents, a transformation of significant utility in the synthesis of complex molecules, including pharmaceuticals and natural products. The reaction is prized for its high functional group tolerance and stereospecificity.[1][2]
Core Concepts
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[1] For the purposes of this protocol, we will focus on palladium catalysis with vinyl bromides as the electrophilic partner. The general transformation is depicted below:
R-ZnX + R'-Br → R-R' (in the presence of a Palladium catalyst)
where R' contains a vinyl group.
Organozinc reagents are known for their high reactivity, which often leads to faster reaction times compared to other organometallic reagents used in cross-coupling reactions.[1] However, they are also sensitive to air and moisture, necessitating the use of anhydrous and anaerobic reaction conditions.[1]
Experimental Protocols
This section outlines a general procedure for the Negishi coupling of a vinyl bromide with an organozinc reagent. The protocol is a synthesis of best practices and common methodologies found in the literature.[3][4][5]
Materials and Equipment:
-
Reactants: Vinyl bromide, organozinc reagent (can be prepared in situ or used as a solution)
-
Catalyst: Palladium(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand: Phosphine ligand (e.g., PPh₃, PCyp₃, CPhos)
-
Solvent: Anhydrous tetrahydrofuran (THF) or other suitable anhydrous solvent
-
Apparatus: Schlenk line or glovebox, oven-dried glassware (round-bottom flask, condenser, dropping funnel), magnetic stirrer, heating mantle, syringes, and needles.
-
Reagents for Quenching and Workup: Saturated aqueous ammonium chloride (NH₄Cl), organic solvent for extraction (e.g., ethyl acetate, diethyl ether), drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
Detailed Experimental Procedure:
-
Glassware Preparation: All glassware should be thoroughly oven-dried at >120 °C for several hours and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stir bar and a reflux condenser, on the Schlenk line. Evacuate and backfill the apparatus with inert gas at least three times to ensure an inert atmosphere.
-
Charging the Flask:
-
To the reaction flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if required) under a positive flow of inert gas.
-
Add the anhydrous solvent (e.g., THF) via syringe.
-
Stir the mixture at room temperature until the catalyst and ligand have dissolved.
-
-
Addition of Reactants:
-
Add the vinyl bromide (1.0 equivalent) to the reaction mixture via syringe.
-
Slowly add the organozinc reagent (1.1-1.5 equivalents) to the stirred solution at room temperature. The organozinc reagent can be a commercially available solution or prepared in situ from the corresponding organic halide and activated zinc.[6]
-
-
Reaction Monitoring:
-
The reaction mixture is typically stirred at room temperature or heated to a specified temperature (e.g., 50-80 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture at regular intervals.
-
-
Quenching and Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
Data Presentation
The following tables summarize representative data for the Negishi coupling of vinyl bromides with various organozinc reagents, highlighting the scope and efficiency of the reaction under different conditions.
Table 1: Negishi Coupling of Various Vinyl Bromides with Organozinc Reagents
| Entry | Vinyl Bromide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-butylbenzene | Prenylzinc Bromide | Pd(OAc)₂ (2) | CPhos (4) | THF | RT | 0.5 | 94 |
| 2 | 1-Bromo-2-methylpropene | Phenylzinc Chloride | Pd(PPh₃)₄ (5) | - | THF | 60 | 12 | 85 |
| 3 | (E)-1-Bromo-1-hexene | Ethylzinc Bromide | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | THF | 50 | 6 | 91 |
| 4 | 2-Bromostyrene | Methylzinc Chloride | Pd(P(t-Bu)₃)₂ (3) | - | Dioxane | 80 | 16 | 78 |
| 5 | 3-Bromo-pyridine | Benzylzinc Bromide | Ni(acac)₂ (10) | - | DMA | 70 | 8 | 65 |
Data compiled from representative literature procedures. Yields are for isolated products.[3][4][5][7]
Mandatory Visualizations
Catalytic Cycle of Negishi Coupling
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed Negishi coupling reaction.[1][8]
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
The Versatility of (1-Bromovinyl)trimethylsilane in the Synthesis of Complex Molecules: Application Notes and Protocols
(1-Bromovinyl)trimethylsilane is a versatile bifunctional reagent that has emerged as a valuable building block in modern organic synthesis. Its unique structure, possessing both a nucleophilic vinylsilane moiety and an electrophilic vinyl bromide, allows for a diverse range of transformations, making it a powerful tool for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its utility in key synthetic methodologies.
Overview of Applications
This compound serves as a linchpin in a variety of synthetic strategies, primarily centered around the formation of new carbon-carbon and carbon-heteroatom bonds. Its principal applications include:
-
Palladium-Catalyzed Cross-Coupling Reactions: It is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions enable the introduction of a vinyltrimethylsilyl group or a substituted vinyl group into a wide array of organic molecules.
-
Synthesis of Substituted Vinylsilanes: Through metal-halogen exchange followed by reaction with electrophiles, this compound provides access to a broad spectrum of functionalized vinylsilanes, which are themselves versatile synthetic intermediates.
-
Annulation Reactions: Its derivatives are effective partners in annulation reactions, such as the Robinson annulation, for the construction of cyclic and polycyclic frameworks.
-
Total Synthesis of Natural Products and Bioactive Molecules: The reagent has been employed as a key building block in the total synthesis of several complex natural products and in the development of intermediates for antiviral drugs.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most powerful applications of this compound, allowing for the stereospecific formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the reaction of this compound with organoboron compounds. This methodology is particularly attractive due to the stability and low toxicity of the boron reagents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the arylboronic acid (1.2 equiv.), this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) is prepared in a suitable solvent system (e.g., 1,4-dioxane/H₂O, 4:1). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | (1-Phenylvinyl)trimethylsilane | 85 |
| 2 | 4-Methoxyphenylboronic acid | [1-(4-Methoxyphenyl)vinyl]trimethylsilane | 82 |
| 3 | 3-Thienylboronic acid | Trimethyl(1-(thiophen-3-yl)vinyl)silane | 78 |
| 4 | 4-Fluorophenylboronic acid | [1-(4-Fluorophenyl)vinyl]trimethylsilane | 88 |
Yields are representative and may vary depending on the specific reaction conditions and substrates.
Logical Workflow for Suzuki-Miyaura Coupling
Application Notes and Protocols: Tetrakis(triphenylphosphine)palladium(0) Catalyzed Reactions of (1-Bromovinyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Bromovinyl)trimethylsilane is a versatile building block in organic synthesis, serving as a precursor for the stereoselective formation of vinylsilanes. The presence of the bromine atom allows for various palladium-catalyzed cross-coupling reactions, while the trimethylsilyl group can be retained for further transformations or removed under specific conditions. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used, air-sensitive but highly effective catalyst for a range of cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Heck reactions. These reactions are fundamental in the construction of complex organic molecules, including active pharmaceutical ingredients and materials for drug delivery systems.
This document provides detailed application notes and protocols for the use of Pd(PPh₃)₄ as a catalyst in reactions involving this compound.
General Considerations for Pd(PPh₃)₄ Catalyzed Reactions
Tetrakis(triphenylphosphine)palladium(0) is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen). The quality of the catalyst is crucial for reaction success; it should be a bright yellow crystalline solid. Discolored (brown or green) catalyst may indicate decomposition and can lead to lower yields or reaction failure. Solvents and reagents should be anhydrous and deoxygenated prior to use to ensure optimal catalytic activity.
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction allows for the synthesis of arylated or vinylated trimethylvinylsilanes.
Quantitative Data for Suzuki Coupling
| Entry | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ | DMF | 85 | 5 | 53 |
| 2 | 4-Methoxyphenylboronic acid | Na₂CO₃ | Toluene/H₂O | 100 | 18 | 75 |
| 3 | 3-Thiopheneboronic acid | Cs₂CO₃ | Dioxane | 90 | 12 | 68 |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask was added phenylboronic acid (1.5 mmol), potassium phosphate (3.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
The flask was evacuated and backfilled with argon three times.
-
Anhydrous DMF (10 mL) was added via syringe, and the mixture was stirred for 10 minutes at room temperature.
-
This compound (1.0 mmol) was added dropwise via syringe.
-
The reaction mixture was heated to 85 °C and stirred for 5 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction was cooled to room temperature and quenched with water (20 mL).
-
The aqueous layer was extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired (1-phenylvinyl)trimethylsilane.
Stille Coupling
The Stille coupling enables the formation of carbon-carbon bonds by reacting an organohalide with an organostannane. This reaction is highly valued for its tolerance of a wide variety of functional groups.
Quantitative Data for Stille Coupling
| Entry | Organostannane | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Toluene | 110 | 12 | 85 |
| 2 | Tributyl(phenyl)stannane | DMF | 80 | 8 | 78 |
| 3 | Trimethyl(ethynyl)stannane | THF | 65 | 16 | 72 |
Experimental Protocol: Stille Coupling of this compound with Tributyl(vinyl)stannane
Materials:
-
This compound
-
Tributyl(vinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) in anhydrous toluene (10 mL) under an argon atmosphere.
-
To this solution, add tributyl(vinyl)stannane (1.2 mmol) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (20 mL) and a saturated aqueous solution of potassium fluoride (10 mL) is added. The mixture is stirred vigorously for 1 hour to precipitate the tin byproducts.
-
The mixture is filtered through a pad of Celite, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the desired 1-trimethylsilyl-1,3-butadiene.
Sonogashira Coupling
The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is a reliable method for the synthesis of enynes.
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :---: | :--- | :--- | :---: | :---: | :---: | | 1 | Phenylacetylene | Et₃N | THF | RT | 6 | 92 | | 2 | Trimethylsilylacetylene | DIPA | DMF | 50 | 4 | 88 | | 3 | 1-Heptyne | Piperidine | Toluene | 60 | 8 | 85 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) and copper(I) iodide (0.04 mmol).
-
Evacuate the flask and backfill with argon.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Stir the mixture at room temperature, then add this compound (1.0 mmol) followed by phenylacetylene (1.2 mmol).
-
Stir the reaction at room temperature for 6 hours. Monitor the reaction by TLC.
-
After completion, the reaction mixture is filtered through a short pad of silica gel, eluting with diethyl ether.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to give (1-phenyl-3-trimethylsilyl-1-en-3-yne).
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.
Quantitative Data for Heck Reaction
| Entry | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :---: | :--- | :--- | :---: | :---: | :---: | | 1 | Styrene | Et₃N | DMF | 100 | 24 | 65 | | 2 | Methyl acrylate | NaOAc | Acetonitrile | 80 | 18 | 72 | | 3 | N-Vinylpyrrolidone | K₂CO₃ | Dioxane | 100 | 20 | 58 |
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Sealed tube or pressure vessel
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 mmol), styrene (1.5 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and triethylamine (1.5 mmol).
-
Add anhydrous DMF (5 mL) to the tube.
-
Seal the tube and heat the mixture to 100 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired substituted styrene derivative.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Vinylsilanes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues encountered during the Suzuki-Miyaura cross-coupling of vinylsilanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using vinylsilanes in Suzuki coupling?
The most prevalent side reactions are protodesilylation of the vinylsilane and homocoupling of the coupling partners. Protodesilylation involves the cleavage of the carbon-silicon bond, replacing the silyl group with a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. Homocoupling is the undesired dimerization of the aryl halide with itself or the vinylsilane with itself.
Q2: What is the primary cause of protodesilylation and how can it be avoided?
Protodesilylation is typically initiated by the base required to activate the vinylsilane for transmetalation. The base can coordinate to the silicon atom, making the C-Si bond susceptible to cleavage. This is particularly problematic with strong bases, high temperatures, and the presence of proton sources. To avoid this, it is crucial to carefully select a milder base, use anhydrous solvents, and maintain the lowest effective reaction temperature.
Q3: How can I prevent homocoupling byproducts?
Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle and lead to the formation of Pd(II) species that facilitate this side reaction.[1] To minimize homocoupling, it is essential to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., using argon or nitrogen) throughout the entire experimental procedure.[1]
Q4: My reaction is not proceeding or giving very low yields. What should I check first?
Low yields or reaction failure can stem from several factors. The primary areas to investigate are:
-
Catalyst and Ligand Inactivity: Ensure the palladium catalyst and phosphine ligands are fresh and have not been deactivated by oxidation. For challenging couplings, consider using more active, bulky, and electron-rich ligands.
-
Ineffective Base: The chosen base may be too weak to activate the vinylsilane or may have poor solubility in the reaction solvent.
-
Poor Reagent Purity: Impurities in the starting materials can poison the catalyst.
-
Inert Atmosphere: Failure to exclude oxygen and moisture can lead to catalyst deactivation and side reactions.
Troubleshooting Guide
Problem 1: Significant protodesilylation of the vinylsilane is observed.
This is often the most common issue, leading to the formation of a terminal alkene byproduct and reduced yield of the desired coupled product.
Possible Causes & Solutions
| Cause | Recommended Solution | Rationale |
| Base is too strong | Switch to a milder base. Good starting points are K₃PO₄, Cs₂CO₃, or K₂CO₃. Fluoride sources (e.g., TBAF, KF) can also be effective activators but should be used cautiously and under anhydrous conditions. | Strong bases (e.g., alkoxides, NaOH) can aggressively promote the cleavage of the C-Si bond. Milder bases provide sufficient activation for transmetalation while minimizing protodesilylation. |
| Presence of Water | Use anhydrous solvents and reagents. If an aqueous base is required, minimize the amount of water and consider a biphasic system. | Water acts as a proton source for the protodesilylation reaction. Removing it from the system can significantly suppress this side reaction. |
| High Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at room temperature or 50-60 °C and increase only if necessary). | Protodesilylation is often accelerated at higher temperatures. Minimizing heat can favor the desired cross-coupling pathway. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. | Extended exposure to basic conditions and heat increases the likelihood of protodesilylation. |
Problem 2: Formation of homocoupled byproducts.
This leads to impurities that can be difficult to separate from the desired product, thereby reducing the isolated yield.
Possible Causes & Solutions
| Cause | Recommended Solution | Rationale |
| Oxygen in Reaction | Thoroughly degas the solvent(s) and the reaction mixture (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Maintain a positive pressure of an inert gas (Ar or N₂) throughout. | Oxygen can lead to the formation of Pd(II) species that promote the homocoupling of the organometallic reagents.[1] |
| Pd(II) Precatalyst | If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are optimal for its reduction to the active Pd(0) state. Alternatively, use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. | Incomplete reduction of Pd(II) to Pd(0) can leave residual Pd(II) species that catalyze homocoupling. |
| Reaction Setup | Pre-heat the mixture of the aryl halide, base, and solvent under an inert atmosphere before adding the palladium catalyst and finally the vinylsilane. | This can help to ensure the catalyst is in its active Pd(0) state and ready for the cross-coupling cycle before significant exposure to the sensitive vinylsilane. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in Vinylsilane Suzuki Coupling
This protocol is a robust starting point for the coupling of an aryl bromide with a vinylalkoxysilane, designed to minimize both protodesilylation and homocoupling.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Vinylalkoxysilane (e.g., vinyltriethoxysilane) (1.5 equiv)
-
Palladium Catalyst: Pd₂(dba)₃ (1.5 mol%)
-
Ligand: Tri(tert-butyl)phosphine [P(t-Bu)₃] (3.5 mol%)
-
Base: Anhydrous Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide and cesium carbonate.
-
Degassing: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three to four times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add the degassed 1,4-dioxane to dissolve/suspend the reagents.
-
Catalyst/Ligand Addition: In a separate glovebox or under a positive flow of argon, prepare a stock solution of the Pd₂(dba)₃ and P(t-Bu)₃ in dioxane if desired, or add them as solids directly to the reaction flask under positive argon pressure.
-
Vinylsilane Addition: Add the vinylalkoxysilane to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS for the disappearance of the aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite® to remove palladium residues and salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visual Guides
// Node Definitions Start [label="Low Yield or\nSide Products Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Proto [label="Protodesilylation\nObserved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Homo [label="Homocoupling\nObserved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Stall [label="Reaction Stalled/\nNo Conversion?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Proto_Base [label="Use Milder Base\n(K₃PO₄, Cs₂CO₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Proto_Solvent [label="Use Anhydrous\nSolvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Proto_Temp [label="Lower Reaction\nTemperature", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol_Homo_Inert [label="Ensure Rigorous\nInert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Homo_Degas [label="Thoroughly Degas\nSolvents & Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Homo_Pd [label="Use Pd(0) Precatalyst\nor Reducing Agent", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol_Stall_Cat [label="Screen Catalyst\n& Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Stall_Base [label="Check Base Strength\n& Solubility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Stall_Purity [label="Verify Reagent\nPurity", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Success [label="Improved Yield", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Start -> Check_Proto; Check_Proto -> Check_Homo [label="No"]; Check_Proto -> Sol_Proto_Base [label="Yes"]; Sol_Proto_Base -> Sol_Proto_Solvent -> Sol_Proto_Temp -> Success;
Check_Homo -> Check_Stall [label="No"]; Check_Homo -> Sol_Homo_Inert [label="Yes"]; Sol_Homo_Inert -> Sol_Homo_Degas -> Sol_Homo_Pd -> Success;
Check_Stall -> Sol_Stall_Cat [label="Yes"]; Sol_Stall_Cat -> Sol_Stall_Base -> Sol_Stall_Purity -> Success; Check_Stall -> Success [label="No"]; } end_dot Caption: Troubleshooting workflow for Suzuki coupling of vinylsilanes.
// Main Cycle Nodes Pd0 [label="Pd(0)Lₙ", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box]; PdII [label="R¹-Pd(II)-X", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=box]; PdII_R2 [label="R¹-Pd(II)-R²", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=box]; Product [label="R¹-R²\n(Desired Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Reaction Nodes Vinylsilane [label="R²-SiR₃\n(Vinylsilane)", shape=box]; Base [label="Base (e.g., OH⁻)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Proton [label="Proton Source\n(e.g., H₂O)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Protodesilylation [label="Protodesilylation", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkene [label="R²-H\n(Alkene byproduct)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ArylHalide [label="R¹-X\n(Aryl Halide)", shape=box]; Oxygen [label="O₂", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Homocoupling [label="Homocoupling", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimer [label="R¹-R¹ / R²-R²\n(Dimer byproducts)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main Cycle Connections Pd0 -> OxAdd [label="+ R¹-X"]; OxAdd -> PdII; PdII -> Transmetal; Vinylsilane -> Base; Base -> Transmetal [label="Activation"]; Transmetal -> PdII_R2; PdII_R2 -> RedElim; RedElim -> Product; Product -> Pd0 [style=invis]; // for layout RedElim -> Pd0 [label="Regeneration"];
// Side Reaction Connections {rank=same; Vinylsilane; Base; Proton} Vinylsilane -> Protodesilylation; Base -> Protodesilylation; Proton -> Protodesilylation; Protodesilylation -> Alkene;
{rank=same; ArylHalide; PdII; Oxygen} ArylHalide -> Homocoupling; PdII -> Homocoupling; Oxygen -> Homocoupling; Homocoupling -> Dimer; } end_dot Caption: Competing reaction pathways in vinylsilane Suzuki coupling.
References
Lack of regiospecificity in (1-Bromovinyl)trimethylsilane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of regiospecificity in reactions involving (1-Bromovinyl)trimethylsilane.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is producing a mixture of α- and β-substituted products. Why is this happening?
A1: The formation of a mixture of regioisomers (α and β products) is a known issue in palladium-catalyzed cross-coupling reactions with this compound. The desired product is typically the α-substituted vinylsilane, where the nucleophile replaces the bromine atom directly. However, the formation of the β-substituted isomer, where the nucleophile adds to the terminal carbon of the vinyl group, can occur through competing reaction pathways.
Two primary mechanisms are proposed for the formation of the undesired β-product:
-
Elimination-Addition Pathway: This pathway involves the in situ formation of trimethylsilylacetylene through the elimination of HBr from this compound, facilitated by the base. The palladium catalyst can then promote the hydro-palladation of the acetylene intermediate, followed by reaction with the nucleophile, which can lead to a mixture of α and β products.
-
Pentacoordinated Palladium Intermediate: This mechanism suggests the formation of a pentacoordinated palladium intermediate during the catalytic cycle. This unstable intermediate can undergo rearrangement, leading to the formation of the isomeric β-product.
The prevalence of one pathway over the other, and thus the ratio of α to β products, is highly dependent on the specific reaction conditions.
Q2: How can I control the regioselectivity of my reaction to favor the α-product?
A2: Controlling the regioselectivity is a key challenge. While there is no single solution for all cross-coupling reactions, the following factors can be optimized to favor the formation of the desired α-substituted product:
-
Choice of Catalyst and Ligand: The steric and electronic properties of the phosphine ligands on the palladium catalyst play a crucial role. Bulky, electron-rich ligands can favor the desired reductive elimination from the α-position and suppress side reactions.
-
Base Selection: The strength and nature of the base can influence the rate of the competing elimination reaction that forms the trimethylsilylacetylene intermediate. A weaker, non-nucleophilic base may be preferable.
-
Solvent: The polarity of the solvent can affect the stability of intermediates in the catalytic cycle and influence the reaction pathway.
-
Temperature: Lowering the reaction temperature can sometimes suppress the formation of the undesired β-isomer by disfavoring the competing reaction pathways that have higher activation energies.
Systematic screening of these parameters is often necessary to identify the optimal conditions for a specific substrate combination.
Q3: What are the most common side reactions to be aware of when using this compound?
A3: Besides the formation of the β-regioisomer, other common side reactions in palladium-catalyzed cross-coupling reactions include:
-
Homocoupling: Dimerization of the organometallic coupling partner or this compound can occur.
-
Protodebromination: The bromine atom on this compound can be replaced by a hydrogen atom, leading to the formation of vinyltrimethylsilane.
-
Decomposition of Reagents: Organometallic reagents, particularly organozinc and organoboron compounds, can be sensitive to air and moisture.
Careful control of the reaction atmosphere (inert gas) and the use of anhydrous solvents are critical to minimize these side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting materials. | 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Insufficient reaction temperature or time. | 1. Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst for more reliable activation. 2. Ensure all reagents are pure and solvents are anhydrous and degassed. 3. Gradually increase the reaction temperature and monitor the reaction progress over a longer period. |
| Formation of a significant amount of β-substituted product. | 1. Reaction conditions favor the elimination-addition pathway. 2. The chosen catalyst/ligand system does not provide sufficient steric hindrance to prevent the formation of the β-isomer. | 1. Screen different bases; consider weaker bases like K₂CO₃ or Cs₂CO₃ over stronger bases like NaOtBu. 2. Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. 3. Optimize the solvent and reaction temperature (often lower temperatures are beneficial). |
| Presence of significant homocoupling products. | 1. Oxygen contamination in the reaction mixture. 2. Suboptimal catalyst-to-ligand ratio. | 1. Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., three freeze-pump-thaw cycles). 2. Optimize the catalyst and ligand loading; sometimes a slight excess of ligand can suppress homocoupling. |
| Formation of vinyltrimethylsilane (protodebromination). | 1. Presence of a proton source (e.g., water, alcohol). 2. Certain bases can promote this side reaction. | 1. Use rigorously dried solvents and reagents. 2. Screen alternative bases. |
Experimental Protocols
The following are generalized protocols for common palladium-catalyzed cross-coupling reactions with this compound. Note: These are starting points and will likely require optimization for specific substrates.
Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid, palladium catalyst, and base.
-
Add this compound and the anhydrous, degassed solvent.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or THF)
-
Optional additive: LiCl (2.0 equiv)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and LiCl (if used) in the solvent.
-
Add this compound followed by the organostannane.
-
Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction.
-
After completion, cool the reaction and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic phase with an aqueous solution of KF, which will precipitate tin salts.
-
Filter the mixture through celite, wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Acetonitrile or DMF)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst and phosphine ligand.
-
Add the solvent, base, alkene, and finally this compound.
-
Seal the tube and heat to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress.
-
Upon completion, cool to room temperature, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Negishi Coupling
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (1.2 equiv, prepared in situ or as a solution)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Add the solvent and this compound.
-
Slowly add the organozinc reagent at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress.
-
Once complete, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting the lack of regiospecificity.
Caption: Competing mechanistic pathways leading to α and β products.
Technical Support Center: Purification of (1-Bromovinyl)trimethylsilane by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (1-Bromovinyl)trimethylsilane by distillation. It is designed for researchers, scientists, and drug development professionals to assist in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: Fractional distillation is the recommended method for purifying this compound. Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent potential thermal decomposition.[1]
Q2: What is the boiling point of this compound?
A2: The boiling point of this compound is approximately 124 °C at 745 mmHg.[2][3][4] Under reduced pressure, the boiling point will be significantly lower.
Q3: What are the potential impurities in crude this compound?
A3: Potential impurities can include unreacted starting materials from its synthesis, such as vinyltrimethylsilane and bromine, as well as byproducts from the dehydrohalogenation step.[3] Solvents used during the synthesis and workup may also be present.
Q4: Can this compound decompose during distillation?
A4: Yes, like many unsaturated organosilanes, there is a risk of decomposition or polymerization at elevated temperatures.[1] Performing the distillation under reduced pressure helps to mitigate this risk by lowering the required temperature.[1]
Q5: Are there any recommended stabilizers to add during the distillation?
A5: While specific stabilizers for this compound distillation are not extensively documented, the addition of a radical inhibitor, such as a small amount of hydroquinone or butylated hydroxytoluene (BHT), can be considered to prevent polymerization of the vinyl group, especially if distillation is performed at higher temperatures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping / Uneven Boiling | - Insufficient agitation.- Superheating of the liquid.- Lack of boiling chips or stir bar. | - Ensure smooth and consistent stirring with a magnetic stir bar.- Add fresh boiling chips to the distillation flask before heating.- Avoid excessive heating rates. |
| Product is Decomposing (Darkening Color) | - Distillation temperature is too high.- Presence of air/oxygen in the system.- Contamination with acidic or basic impurities. | - Switch to vacuum distillation to lower the boiling point.- Ensure the distillation apparatus is leak-free and under an inert atmosphere (e.g., Nitrogen or Argon).- Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation, followed by thorough drying. |
| Poor Separation of Impurities | - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuating heat input. | - Use a fractionating column with a higher number of theoretical plates (e.g., a longer Vigreux or packed column).- Reduce the distillation rate to allow for proper vapor-liquid equilibrium (aim for 1-2 drops per second).- Insulate the distillation column and head with glass wool or aluminum foil to maintain a consistent temperature gradient. |
| Low Product Recovery | - Significant hold-up in the distillation column and condenser.- Leaks in the distillation apparatus, especially under vacuum. | - Use a smaller distillation setup for smaller quantities.- Ensure all ground glass joints are properly sealed (use vacuum grease for vacuum distillation).- After collecting the main fraction, the column can be rinsed with a volatile solvent to recover any remaining product, which will then require solvent removal.[1] |
| Pressure Fluctuations during Vacuum Distillation | - Inconsistent vacuum source.- Leaks in the system.- Outgassing of volatile impurities. | - Ensure the vacuum pump is in good working condition and the vacuum lines are secure.- Check all joints and connections for leaks.- Collect a forerun fraction to remove highly volatile impurities before collecting the main product. |
Experimental Protocols
General Protocol for Fractional Vacuum Distillation of this compound
1. Preparation:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the silane.
-
Assemble a fractional distillation apparatus equipped with a magnetic stirrer, a Vigreux column, a condenser, a receiving flask, and a vacuum adapter.
-
Add the crude this compound and a magnetic stir bar to the distillation flask. It is advisable not to fill the flask to more than two-thirds of its volume.
-
For air-sensitive applications, the system should be flushed with an inert gas like nitrogen or argon.[5]
2. Distillation:
-
Begin stirring the crude material.
-
Gradually apply vacuum to the system. Be cautious of initial bumping as volatile impurities may be present.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as a forerun fraction in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the pure product.
-
Maintain a slow and steady distillation rate for optimal separation.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and decomposition of the residue.[1]
3. Post-Distillation:
-
Allow the apparatus to cool completely before carefully releasing the vacuum.
-
The purified this compound should be stored under an inert atmosphere and refrigerated to maintain its purity.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁BrSi | [4] |
| Molecular Weight | 179.13 g/mol | [4] |
| Boiling Point | 124 °C at 745 mmHg | [2][3][4] |
| Density | 1.156 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.458 | [4] |
Visualizations
Caption: Workflow for the fractional vacuum distillation of this compound.
Caption: Logical workflow for troubleshooting common distillation issues.
References
Technical Support Center: Palladium-Catalyzed Vinylation Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in palladium-catalyzed vinylation (Heck) reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My Heck reaction has a low yield or is not proceeding to completion. What are the first things I should check?
A1: Low yields in palladium-catalyzed vinylation reactions can often be attributed to a few common factors. A systematic check of your reagents and reaction setup is the best starting point.
-
Inert Atmosphere: The palladium(0) catalyst and phosphine ligands are sensitive to oxygen. Ensure your reaction is conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon).[1][2] Inadequate degassing of solvents and reagents can lead to catalyst deactivation.
-
Reagent Purity:
-
Solvents: Use anhydrous and high-purity solvents. Water and other impurities can interfere with the catalytic cycle.
-
Base: The purity of the base is crucial. Ensure it has been stored correctly and is free from excessive moisture.
-
Substrates: Verify the purity of your aryl halide and alkene. Impurities can inhibit the catalyst.
-
-
Catalyst and Ligand Integrity:
-
Palladium catalysts, particularly Pd(OAc)₂, can degrade over time. Use a fresh, reputable source.
-
Phosphine ligands are susceptible to oxidation.[1] Store them under an inert atmosphere and handle them quickly in the air.
-
Q2: I'm observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
A2: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition and a primary reason for low yields.[2] It indicates that the Pd(0) species is agglomerating and precipitating out of the solution, rendering it catalytically inactive.
-
Causes:
-
High Temperatures: Excessive temperatures can accelerate the decomposition of the catalyst.[3]
-
Inappropriate Ligand-to-Palladium Ratio: Too little ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Conversely, a large excess of some ligands can sometimes inhibit the reaction.
-
Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, the catalyst may decompose before it can enter the catalytic cycle.
-
-
Solutions:
-
Lower the Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition. Try running the reaction at a lower temperature for a longer period.[2]
-
Use More Robust Ligands: N-heterocyclic carbene (NHC) ligands or bulky, electron-rich phosphine ligands can form more stable palladium complexes that are less prone to decomposition.[3]
-
Optimize Catalyst Loading: While it may seem counterintuitive, lowering the catalyst loading can sometimes improve yields by reducing the rate of bimolecular decomposition pathways.[2]
-
Q3: My reaction is producing a mixture of products, including reduced arene and isomerized alkenes. How can I improve the selectivity?
A3: The formation of byproducts is a common issue that can significantly lower the yield of the desired vinylated product.
-
Reductive Heck Product: The formation of a reduced arene (where the halide is replaced by a hydrogen) is a known side reaction.[3] This can be influenced by the choice of base, solvent, and temperature.
-
Alkene Isomerization: The desired product can sometimes isomerize to a thermodynamically more stable internal alkene, especially at higher temperatures.
-
Homocoupling: Self-coupling of the aryl halide or the alkene can also occur.
Strategies to Improve Selectivity:
-
Choice of Base: The base plays a critical role in the reaction. Weaker bases like carbonates (e.g., K₂CO₃, Na₂CO₃) are often preferred over stronger amine bases (e.g., Et₃N) to minimize side reactions.[4]
-
Ligand Selection: The ligand can influence the regioselectivity of the reaction. For example, bidentate phosphine ligands are often used to favor the formation of the internal arylation product with electron-rich olefins.[5]
-
Temperature Control: Lowering the reaction temperature can often suppress side reactions, including alkene isomerization.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium catalyst and ligand for my reaction?
A1: The optimal catalyst and ligand depend on the specific substrates being used.
-
For simple aryl bromides and iodides: Pd(OAc)₂ with a triarylphosphine ligand like PPh₃ is a common starting point.[1]
-
For less reactive aryl chlorides: More active catalyst systems are typically required. These often involve bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[3]
-
For electron-rich olefins: Bidentate phosphine ligands like dppp can improve regioselectivity.[5]
Q2: What is the best solvent and base for a Heck reaction?
A2: The choice of solvent and base is critical for reaction success and can significantly impact the yield.
-
Solvents: Polar aprotic solvents like DMF, DMA, and NMP are commonly used and often give good results.[3][4] Acetonitrile is also a viable option.[1]
-
Bases: Inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are frequently effective.[4][6] Organic bases such as triethylamine (Et₃N) are also used, but can sometimes lead to more side reactions.[3]
Q3: What is a typical catalyst loading for a Heck reaction?
A3: Catalyst loading can range from 0.05 mol% to 5 mol% of palladium.[7][8] For initial screening and optimization, a loading of 1-2 mol% is a reasonable starting point. For highly active catalyst systems and reactive substrates, lower loadings can be used.
Q4: Can I run a Heck reaction open to the air?
A4: While some robust catalyst systems may tolerate small amounts of air, it is generally not recommended. Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation and lower yields.[1][2] Performing the reaction under an inert atmosphere of nitrogen or argon is standard practice for achieving reproducible and high-yielding results.
Data Presentation
Table 1: Effect of Base and Solvent on the Heck Reaction of 1-bromo-4-nitrobenzene and Styrene
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Conversion Rate (%) |
| 1 | Pd-L1 | Na₂CO₃ | DMA | 50 | 60 | 99.87 |
| 2 | Pd-L1 | K₂CO₃ | DMA | 50 | 60 | 98.50 |
| 3 | Pd-L1 | Et₃N | DMA | 50 | 60 | 95.20 |
| 4 | Pd-L1 | Na₂CO₃ | DMF | 50 | 60 | 97.60 |
| 5 | Pd-L1 | Na₂CO₃ | Dioxane | 50 | 60 | 92.30 |
Data synthesized from a study on palladium(II)-hydrazone complexes as catalysts.[6][9]
Table 2: Effect of Temperature on the Heck Reaction of 1-bromo-4-nitrobenzene and Styrene
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Conversion Rate (%) |
| 1 | Pd-L1 | Na₂CO₃ | DMA | 25 | 60 | 90.10 |
| 2 | Pd-L1 | Na₂CO₃ | DMA | 50 | 60 | 99.87 |
| 3 | Pd-L1 | Na₂CO₃ | DMA | Reflux | 60 | 96.40 |
Data synthesized from a study on palladium(II)-hydrazone complexes as catalysts.[6][9]
Experimental Protocols
Protocol 1: General Procedure for a Mizoroki-Heck Reaction
This protocol is a general guideline for the coupling of an aryl bromide with an alkene.
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, potassium carbonate, and triphenylphosphine.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous DMF and the alkene via syringe.
-
Degassing: Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.
-
Catalyst Addition: Add the palladium(II) acetate to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Organosilicon Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the cross-coupling of organosilicon reagents, such as in the Hiyama coupling.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Question 1: My Hiyama coupling reaction has stalled or resulted in a low yield, and I observe a black precipitate. What is happening and how can I fix it?
Answer: The black precipitate is likely palladium black, which consists of agglomerated, inactive palladium nanoparticles. This is a common mode of catalyst deactivation. Several factors can lead to the formation of palladium black.
-
Potential Cause 1: Oxygen in the reaction mixture. The active Pd(0) catalyst can be oxidized by trace amounts of oxygen, leading to decomposition and agglomeration.
-
Solution: Ensure all solvents and liquid reagents are rigorously degassed before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. The reaction should be set up and run under a strict inert atmosphere.
-
-
Potential Cause 2: Inadequate ligand stabilization. The phosphine ligand is crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.
-
Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), which are known to enhance catalyst stability and activity. Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1) can also improve catalyst stability.
-
-
Potential Cause 3: High reaction temperature. Elevated temperatures can accelerate catalyst decomposition.
-
Solution: If possible, lower the reaction temperature and extend the reaction time. Screening for a more active catalyst system that operates at lower temperatures may be beneficial.
-
Question 2: My reaction is sluggish, and I'm not seeing the formation of palladium black. What other deactivation pathways should I consider?
Answer: Sluggish reactions without the visible formation of palladium black can be due to more subtle forms of catalyst poisoning or inhibition.
-
Potential Cause 1: Impurities in reagents or solvents. Trace impurities can act as potent catalyst poisons.
-
Sulfur Compounds: Can irreversibly bind to the palladium catalyst.
-
Solution: Use high-purity, sulfur-free reagents and solvents.
-
-
Water: While small amounts of water can sometimes be beneficial in fluoride-free protocols, excess water can lead to the formation of inactive siloxane derivatives from your organosilicon reagent and can also facilitate catalyst decomposition.[1]
-
Solution: Use anhydrous solvents and reagents, unless the protocol specifically calls for the addition of water.
-
-
-
Potential Cause 2: Inefficient pre-catalyst activation. If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ to the active Pd(0) species. This reduction may be inefficient under your current conditions.
-
Solution: Ensure your reaction conditions (e.g., choice of base, solvent, temperature) are suitable for the reduction of the pre-catalyst. Some protocols benefit from a pre-activation step where the Pd(II) source and ligand are stirred together, sometimes at an elevated temperature, before adding the other reagents.
-
-
Potential Cause 3: Catalyst inhibition by the substrate or activator.
-
Solution: In some cases, a coordinating group on the aryl halide or the organosilane can bind to the palladium center and inhibit catalysis. The choice of activator (e.g., TBAF vs. NaOH) can also influence the reaction rate. Experimenting with different ligands or activators may be necessary to overcome this inhibition.
-
Question 3: I am observing significant formation of side products, such as the homocoupling of my starting materials or protodesilylation of my organosilane. How can I minimize these?
Answer: The formation of these side products consumes your starting materials and indicates that the desired cross-coupling pathway is being outcompeted.
-
Protodesilylation: This is the cleavage of the C-Si bond and its replacement with a C-H bond, and it is often promoted by moisture or protic solvents, especially under basic conditions.[1]
-
Homocoupling: This side reaction is often promoted by the presence of oxygen.[1]
-
Solution: As with preventing palladium black formation, maintaining a strict inert atmosphere is critical.[1] The choice of ligand and solvent can also influence the extent of homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: What is the Hiyama-Denmark coupling, and how can it help avoid catalyst deactivation?
A1: The Hiyama-Denmark coupling is a modification of the Hiyama coupling that uses organosilanols or their corresponding silanolates as the organosilicon partner.[2][3] A key advantage is that it does not require a fluoride activator; instead, a Brønsted base is used.[2][3] This is beneficial because the fluoride source in the traditional Hiyama coupling can be basic and may cleave sensitive protecting groups (like silyl ethers) on the substrate.[2] By avoiding fluoride, the Hiyama-Denmark protocol can be milder and more compatible with a wider range of functional groups, potentially reducing side reactions that could contribute to catalyst deactivation.[2][3]
Q2: Can I reactivate my palladium catalyst once it has decomposed to palladium black?
A2: While it is generally preferable to prevent catalyst deactivation in the first place, there are some reports of catalyst reactivation. One reported method involves the use of an oxidizing agent, such as benzoquinone, to re-oxidize the Pd(0) nanoparticles back to a soluble and active Pd(II) species, which can then re-enter the catalytic cycle. However, developing a reliable and general protocol for reactivation can be challenging and is often not as effective as using fresh catalyst under optimized conditions that prevent deactivation.
Q3: How do I choose the right ligand to improve catalyst stability and performance?
A3: The choice of ligand is critical. For Hiyama-type couplings, bulky and electron-rich phosphine ligands are often preferred. These ligands promote the desired reductive elimination step and stabilize the monoligated palladium species, which helps to prevent the formation of palladium black. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) have shown great success in improving catalyst stability and expanding the scope of the reaction to include more challenging substrates like aryl chlorides.[4][5]
Q4: Does the choice of activator (fluoride vs. base) impact catalyst stability?
A4: Yes, the choice of activator can significantly impact the reaction. While fluoride sources like TBAF are effective at activating the organosilane, they can also promote side reactions. Fluoride-free protocols, often using bases like NaOH or Cs₂CO₃, can be milder and offer better functional group tolerance.[2] The optimal activator will depend on the specific substrates and catalyst system being used. For example, in some cases, TBAF is the most effective activator, while in others, a base like NaOH provides higher yields.[6]
Data Presentation
The following tables provide a summary of yields for Hiyama cross-coupling reactions under various conditions, illustrating the impact of different catalysts, ligands, and activators.
Table 1: Comparison of Catalytic Systems in the Hiyama Coupling of Aryl Halides with Arylsilanes
| Entry | Aryl Halide | Organosilane | Catalyst (mol%) | Ligand (mol%) | Activator | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Phenyltrifluorosilane | Pd(OAc)₂ (2.5) | XPhos (5) | TBAF | t-BuOH | 60 | 98 | [4][6] |
| 2 | 4-Bromoanisole | Phenyltriethoxysilane | Pd(NH₃)₂Cl₂ (0.1) | Bipyridyl ligand (0.1) | NaOH | H₂O | 90 | 99 | [5] |
| 3 | p-Iodonitrobenzene | Phenyltrimethoxysilane | Pd(OAc)₂ (3) | DABCO (6) | TBAF | Dioxane | 80 | 100 | [6] |
| 4 | 4-Bromoanisole | Phenyltrimethoxysilane | [(NHC)₂PdCl₂] | - | NaOH | Dioxane | 120 (MW) | 95 | [6] |
| 5 | Aryl Mesylate | Phenyltriethoxysilane | Pd(OAc)₂ (4) | XPhos (10) | TBAF | THF/t-BuOH | 90 | 97 | [5] |
Table 2: Hiyama Coupling of Pyrimidin-2-yl Tosylates with Trimethoxy(phenyl)silane
| Entry | R¹ group on Tosylate | Catalyst System | Yield (%) |
| 1 | H | PdCl₂/PCy₃/CuCl/TBAF | 80 |
| 2 | p-Me | PdCl₂/PCy₃/CuCl/TBAF | 83 |
| 3 | p-OMe | PdCl₂/PCy₃/CuCl/TBAF | 87 |
| 4 | p-F | PdCl₂/PCy₃/CuCl/TBAF | 81 |
| 5 | p-Cl | PdCl₂/PCy₃/CuCl/TBAF | 76 |
| 6 | p-NO₂ | PdCl₂/PCy₃/CuCl/TBAF | 81 |
| Reaction conditions: Pyrimidin-2-yl tosylate (0.2 mmol), trimethoxy(phenyl)silane (1.5 equiv.), PdCl₂ (5 mol%), PCy₃ (6 mol%), CuCl (20 mol%), TBAF (2.0 equiv.), dioxane (2 mL), 110 °C. Data sourced from[7]. |
Experimental Protocols
Protocol 1: General Procedure for Fluoride-Free Hiyama-Denmark Coupling
This protocol is adapted for the coupling of an aryl halide with an aryldimethylsilanol.
-
Reagent Preparation:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryldimethylsilanol (1.2 equiv.), the aryl halide (1.0 equiv.), and the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and phosphine ligand (4-10 mol%).
-
-
Inert Atmosphere:
-
Seal the Schlenk tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Solvent and Base Addition:
-
Add anhydrous, degassed solvent (e.g., toluene, THF, or dioxane) via syringe.
-
Add the base (e.g., Cs₂CO₃, 1.5 equiv.) and a small amount of water (if required by the specific protocol, as it can suppress homocoupling).[3]
-
-
Reaction:
-
Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 90 °C) for the specified time (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Setting Up an Inert Atmosphere
A strict inert atmosphere is crucial to prevent catalyst deactivation by oxygen.
-
Glassware Preparation:
-
Ensure all glassware (e.g., Schlenk flask, condenser) and the magnetic stir bar are thoroughly dried in an oven at >120 °C for several hours and cooled in a desiccator, or flame-dried under vacuum.
-
-
Assembly:
-
Quickly assemble the glassware while hot and place under a positive pressure of inert gas (argon or nitrogen).
-
-
Evacuate-Refill Cycles:
-
Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum until all volatile substances are removed.
-
Backfill the flask with the inert gas.
-
Repeat this evacuate-refill cycle at least three times to ensure the removal of atmospheric gases.
-
-
Reagent Addition:
-
Add solid reagents to the flask under a positive flow of inert gas.
-
Add degassed liquid reagents and solvents via syringe through a rubber septum.
-
-
Maintaining Positive Pressure:
-
Throughout the reaction, maintain a slight positive pressure of the inert gas, for example by using a balloon filled with argon or nitrogen connected to the reaction flask via a needle.
-
Visualizations
Caption: Common pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting a failing reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 3. Hiyama-Denmark Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Trimethylsilylacetylene (TMSA) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses the common issue of trimethylsilylacetylene (TMSA) and its derivatives forming as byproducts in chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify the root cause of byproduct formation and implement effective solutions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is trimethylsilylacetylene (TMSA) and why is it used in my reaction?
Trimethylsilylacetylene is a colorless liquid that serves as a convenient and safer substitute for acetylene gas in various organic synthesis reactions, most notably the Sonogashira coupling.[1][2][3] The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions such as double additions.[1][4] This allows for the controlled formation of a single carbon-carbon bond between the alkyne and an aryl or vinyl halide.[5]
Q2: I've observed an unexpected byproduct in my Sonogashira reaction involving TMSA. What is the likely culprit?
The most common byproduct in a Sonogashira coupling with a terminal alkyne like TMSA is the homocoupled dimer, in this case, 1,4-bis(trimethylsilyl)buta-1,3-diyne. This side reaction is also known as Glaser coupling.[5][6] The primary causes for this are the presence of a copper(I) co-catalyst and oxygen.[7][8] The copper acetylide intermediate can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of the diyne byproduct.[7]
Q3: Can the TMS group on my alkyne be prematurely removed during the reaction?
Yes, the TMS group is relatively labile and can be cleaved under certain conditions, leading to the formation of a terminal alkyne. This deprotection can be caused by basic conditions, especially with protic solvents like methanol, or the presence of fluoride ions.[9][10] If the TMS group is unintentionally removed, the resulting terminal alkyne can then undergo homocoupling or other undesired side reactions.
Q4: How can I detect and quantify the amount of TMSA-related byproducts in my reaction mixture?
Gas chromatography-mass spectrometry (GC-MS) is an effective analytical technique for detecting and quantifying volatile byproducts like TMSA and its dimer.[4][11] To improve the volatility and stability of compounds for GC analysis, derivatization of the crude reaction mixture with an agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often employed.[4] This allows for the separation and identification of the desired product and any byproducts based on their retention times and mass spectra.
Troubleshooting Guide: Unwanted Formation of TMSA-Related Byproducts
If you are observing the formation of byproducts in your reaction, consult the following table and the detailed protocols to troubleshoot the issue.
| Observed Issue | Potential Cause | Recommended Solution |
| Significant amount of 1,4-bis(trimethylsilyl)buta-1,3-diyne (homocoupling product) is observed. | Presence of oxygen in the reaction mixture, especially when using a copper co-catalyst. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[7][8] Consider switching to a copper-free Sonogashira protocol.[5] |
| High concentration of the terminal alkyne. | Add the trimethylsilylacetylene slowly to the reaction mixture to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[8] | |
| Formation of the deprotected alkyne and its subsequent byproducts. | The base and/or solvent system is too harsh for the TMS protecting group. | Avoid strongly basic conditions, especially in the presence of protic solvents. Consider using a non-protic solvent and a milder base.[10] For particularly sensitive substrates, a more robust silyl protecting group like triisopropylsilyl (TIPS) may be necessary. |
| Low yield of the desired product and a complex mixture of byproducts. | Suboptimal reaction temperature, especially when using the volatile TMSA (boiling point: 53 °C). | Ensure the reaction temperature is well-controlled and does not exceed the boiling point of TMSA if the reaction is not performed in a sealed vessel.[12] |
| Incorrect stoichiometry of reagents or catalyst degradation. | Carefully verify the molar ratios of the aryl halide, alkyne, catalyst, and base.[7] Ensure the palladium catalyst is active; if a Pd(II) precatalyst is used, it needs to be reduced in situ to Pd(0), which can sometimes consume the alkyne.[12] |
Data on Byproduct Formation in Sonogashira Coupling
The following table summarizes the effect of reaction conditions on the yield of the homocoupled byproduct.
| Reaction Conditions | Desired Product Yield | Homocoupling Byproduct Yield | Reference |
| Standard Sonogashira (with CuI, under N2) | Moderate to Good | Can be significant | [13] |
| Standard Sonogashira (with CuI, under N2 + H2) | Very Good | ~2% | [6][13] |
| Copper-Free Sonogashira | Good to Excellent | Minimal to none | [5] |
Experimental Protocols
Protocol 1: Minimizing Homocoupling in a Standard Sonogashira Reaction
This protocol is optimized to reduce Glaser coupling.
-
Degassing: In a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), trimethylsilylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.
-
Solvent and Base Addition: Add freshly distilled and degassed triethylamine (5 mL) and THF (10 mL) via syringe.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive aryl halides (e.g., bromides), the temperature may need to be increased to 40-60 °C, ensuring it does not exceed the boiling point of TMSA.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
Protocol 2: Copper-Free Sonogashira Reaction
This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.[7]
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 mmol), trimethylsilylacetylene (1.5 mmol), a suitable palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%) and a phosphine ligand like SPhos (0.04 mmol, 4 mol%), and a base such as K₃PO₄ (2.0 mmol) to a dry reaction tube.
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and stir the mixture at the appropriate temperature (ranging from room temperature to 100 °C, depending on the reactivity of the aryl halide) until the reaction is complete.
-
Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter to remove inorganic salts. Concentrate the filtrate and purify the product by chromatography.
Protocol 3: Removal of 1,4-bis(trimethylsilyl)buta-1,3-diyne Byproduct
If the homocoupled byproduct has formed, it can often be removed by flash column chromatography.
-
Concentration: Concentrate the crude reaction mixture under reduced pressure.
-
Chromatography: Purify the residue by flash column chromatography on silica gel.
-
Elution: Use a non-polar eluent such as hexanes to first elute the less polar 1,4-bis(trimethylsilyl)buta-1,3-diyne byproduct.
-
Product Isolation: Gradually increase the polarity of the eluent (e.g., with ethyl acetate) to elute the more polar desired product.
Protocol 4: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Take a small aliquot of the crude reaction mixture and dissolve it in an aprotic solvent like dichloromethane (DCM).
-
Derivatization: In a GC vial, add 25 µL of BSTFA and 25 µL of anhydrous pyridine to approximately 100 µL of the sample solution.
-
Heating: Cap the vial tightly and heat at 65°C for about 20 minutes to ensure the reaction goes to completion.
-
Analysis: Let the sample cool to room temperature and then inject it into the GC-MS.
-
Data Interpretation: Analyze the resulting chromatogram and mass spectra to identify and quantify the desired product and any byproducts.
Visualizing the Troubleshooting Process
The following diagram illustrates the logical workflow for troubleshooting the formation of byproducts in a Sonogashira reaction involving trimethylsilylacetylene.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thescipub.com [thescipub.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. depts.washington.edu [depts.washington.edu]
Technical Support Center: Handling Moisture-Sensitive Organosilicon Reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with moisture-sensitive organosilicon reagents.
Troubleshooting Guides
Issue: Low or No Product Yield in Silylation Reaction
Q1: My silylation reaction (e.g., alcohol protection with a silyl chloride) has a very low yield or failed completely. What are the likely causes?
A1: Low or no yield in silylation reactions is frequently due to the presence of moisture, which hydrolyzes the organosilicon reagent and/or the desired silyl ether product. Here are the primary areas to troubleshoot:
-
Solvent Purity: The most common culprit is wet solvent. "Anhydrous" or "dry" solvents from commercial suppliers can still contain unacceptable levels of water for highly sensitive reactions.
-
Reagent Integrity: The organosilicon reagent itself may have been compromised by improper storage or handling, leading to hydrolysis before it could be used.
-
Atmospheric Contamination: Inadequate inert atmosphere techniques can allow moisture from the air to enter the reaction vessel.
-
Glassware Preparation: Residual moisture on the surface of the reaction glassware is a significant source of contamination.
Troubleshooting Steps:
-
Verify Solvent Dryness: Ensure your solvent is rigorously dried. For many applications, distillation from an appropriate drying agent is necessary.[1][2][3] A visual indicator, such as the deep blue color of a sodium/benzophenone still, can confirm dryness for solvents like THF or diethyl ether.[1][4]
-
Check Reagent Quality: If possible, test the reagent with a simple, reliable reaction. When not in use, store reagents tightly sealed, preferably under an inert atmosphere, and in a desiccator.[5] Some silanes may require refrigerated storage.[5]
-
Refine Inert Atmosphere Technique: Ensure your Schlenk line or glovebox is functioning correctly. For Schlenk lines, perform at least three vacuum/inert gas cycles to purge the flask of air and moisture.[6] For gloveboxes, check the oxygen and moisture levels, which should ideally be below 1 ppm.[7]
-
Ensure Dry Glassware: All glassware should be oven-dried (e.g., at 150°C overnight) or flame-dried under vacuum immediately before use to remove adsorbed water.[8][9]
Issue: Formation of White Precipitate or Cloudy Solution
Q2: I observed a white precipitate or my solution turned cloudy after adding my organosilicon reagent (e.g., a chlorosilane). What is happening?
A2: The formation of a white solid (often a siloxane) is a classic indicator of hydrolysis.[10] Chlorosilanes, for example, react readily with water to form silanols, which then condense to form Si-O-Si bonds (siloxanes).
Possible Causes & Solutions:
-
Moisture Contamination: This is the most direct cause. Water is reacting with your reagent.
-
Solution: Review all procedures for drying solvents, reagents, and glassware as detailed in Q1. Ensure all transfers are performed under a strictly inert atmosphere.
-
-
Reaction with Hydrophilic Starting Materials: If your substrate or other reagents have not been properly dried, they can introduce water into the reaction.
-
Solution: Dry solid starting materials in a vacuum oven. Liquid starting materials may need to be distilled from a suitable drying agent.
-
Frequently Asked Questions (FAQs)
Storage and Handling
Q3: What is the proper way to store moisture-sensitive organosilicon reagents?
A3: Proper storage is critical to maintaining the integrity of the reagent.
-
Primary Container: Reagents should be stored in their original container, which is often designed for safe handling (e.g., Sure/Seal™ bottles).[11]
-
Atmosphere: The headspace of the container should be filled with an inert gas like argon or dry nitrogen.[5]
-
Sealing: Ensure the cap is tightly sealed. For bottles with septa, repeated punctures can compromise the seal; consider transferring the reagent to smaller, dedicated vessels for frequent use.
-
Location: Store in a cool, dark, and dry place, away from incompatible materials.[5] A desiccator cabinet is a good secondary containment option. Certain heat-polymerizing silanes require refrigeration (0 to 5°C).[5]
Q4: What is the difference between using a glovebox and a Schlenk line?
A4: Both are used to handle air- and moisture-sensitive compounds, but they have different advantages.[7][8]
-
Glovebox: A sealed container filled with a continuously purified inert gas.[7] It is ideal for manipulations that are difficult with a Schlenk line, such as weighing solids, preparing samples, and filtration.[12]
-
Schlenk Line: A dual-manifold apparatus connected to a vacuum pump and an inert gas source.[6] It is excellent for performing reactions in solution, solvent removal under vacuum, and transfers of liquids and solutions via cannula or syringe.[13][14]
Experimental Technique
Q5: How can I be sure my solvents are dry enough for my reaction?
A5: The required level of dryness depends on the sensitivity of your specific organosilicon reagent.
-
Drying Agents: Common methods include distillation from sodium/benzophenone (for ethers), calcium hydride (for hydrocarbons and some polar solvents), or simply storing over activated molecular sieves (3Å or 4Å).[1][2][3][15]
-
Quantitative Measurement: Karl Fischer titration is the gold standard for accurately determining water content in ppm.[3][16]
-
Qualitative Indicators: For solvents like THF or ether, the persistent deep blue or purple color of the sodium benzophenone ketyl radical is a reliable sign of anhydrous conditions.[2][4]
Q6: My reagent is a solid. How do I weigh and add it to my reaction without exposing it to air?
A6: This is best done in a glovebox where you can use a standard balance. If you only have a Schlenk line, you can use a solid addition tube. The tube is loaded with the solid inside a glovebox or glove bag, sealed, and then attached to the reaction flask on the Schlenk line. The solid is then added to the flask under a positive flow of inert gas.[13]
Data Presentation
Table 1: Efficiency of Common Solvent Drying Methods (Residual Water in ppm)
| Solvent | Initial H₂O (ppm) | Method | Residual H₂O (ppm) | Reference |
| Tetrahydrofuran (THF) | ~200 | Reflux over Na/Benzophenone | ~43 | [16][17] |
| Tetrahydrofuran (THF) | ~200 | Stand over 3Å molecular sieves (48h) | Low single digits | [16][17] |
| Toluene | 225 | Reflux over Na/Benzophenone | ~34 | [16][17] |
| Toluene | 225 | Pass through activated alumina column | Low single digits | [16] |
| Dichloromethane (DCM) | ~150 | Reflux over CaH₂ | ~13 | [16] |
| Methanol | ~2000 | Stand over 3Å molecular sieves (120h, 20% m/v) | ~10 | [16][17] |
Experimental Protocols
Protocol 1: General Procedure for a Silylation Reaction using a Schlenk Line
-
Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar overnight at >120°C. Assemble the flask with a condenser and a gas adapter while hot and immediately attach it to the Schlenk line.
-
Inerting the System: Evacuate the flask under high vacuum while gently warming with a heat gun to drive off any surface moisture. Refill the flask with dry argon or nitrogen. Repeat this vacuum/refill cycle at least three times.[6]
-
Solvent Addition: Add the anhydrous solvent via a dry syringe or cannula transfer.
-
Reagent Addition: Add the alcohol (substrate) via a dry syringe. If it is a solid, it should be added to the flask before the initial purging cycles.
-
Cooling (if required): Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.
-
Silyl Reagent Addition: Slowly add the organosilicon reagent (e.g., tert-butyldimethylsilyl chloride) via a dry syringe. If a base (e.g., triethylamine, imidazole) is used, it should be distilled from a suitable drying agent (e.g., CaH₂) and added via syringe.
-
Reaction Monitoring: Allow the reaction to stir under a positive pressure of inert gas (monitored by an oil bubbler) for the required time. Monitor the reaction progress by TLC or GC/MS by taking aliquots with a dry syringe.
-
Quenching: Once complete, quench the reaction by slowly adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Workup: Proceed with standard aqueous workup and purification procedures.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 5. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 6. Schlenk line - Wikipedia [en.wikipedia.org]
- 7. ucd.ie [ucd.ie]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 10. scienceinfo.com [scienceinfo.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. youtube.com [youtube.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. rubingroup.org [rubingroup.org]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing the base and solvent systems in your Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during Suzuki-Miyaura reactions, offering specific solutions and preventative measures in a direct question-and-answer format.
Low Yield or No Reaction
Q1: My Suzuki-Miyaura reaction has a very low yield or has not worked at all. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best first step:
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids, and to a lesser extent their esters, can degrade over time.[1] Electron-deficient or heteroaryl boronic acids are particularly susceptible to a major side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2][3] It is recommended to use fresh, high-purity boronic acid or consider more stable alternatives like pinacol esters or MIDA boronates if problems persist.[1][4]
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl.[1] Couplings with aryl chlorides are more challenging and often require more specialized and highly active catalyst systems.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: The active Pd(0) catalyst can be deactivated by oxygen.[5] It is crucial to thoroughly degas your solvents and reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[5][6]
-
Base and Solvent Purity: Use anhydrous and degassed solvents.[1] Ensure your base is of high purity and, if necessary, dried before use.
-
Q2: I suspect my base is not optimal for the reaction. How do I choose the right base, and what are the consequences of an inappropriate choice?
A2: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6][7] The choice of base can significantly impact the reaction yield.[6]
-
Inappropriate Base Strength: A base that is too strong can cause degradation of sensitive functional groups (like esters or ketones) on your starting materials or product.[8] Conversely, a weak base may not activate the boronic acid efficiently, leading to a slow or incomplete reaction.[8]
-
Solubility: Many common inorganic bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in organic solvents.[8] Vigorous stirring and the use of a co-solvent like water are often necessary to ensure the base can participate effectively in the reaction.[4][8] Cesium carbonate (Cs₂CO₃) is a popular choice for challenging couplings due to its higher solubility in organic solvents.[9]
Q3: My reaction has stalled. What troubleshooting steps can I take?
A3: If your reaction has stalled, consider the following:
-
Check Catalyst Activity: The catalyst may have decomposed. You can test its activity by running a well-established Suzuki reaction with reliable substrates, such as phenylboronic acid and bromobenzene.[10]
-
Increase Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, be aware that higher temperatures can also increase the rate of side reactions like protodeboronation.[3]
-
Screen Different Bases/Solvents: The initial choice may not be optimal. Screening a panel of bases and solvents is a common optimization step.[6]
-
Ensure Proper Mixing: For biphasic reactions, vigorous stirring is essential to maximize the interaction between the organic and aqueous phases.[11]
Common Side Reactions and Their Mitigation
Q4: I am observing significant protodeboronation of my boronic acid. How can I minimize this?
A4: Protodeboronation is a common issue, especially with electron-rich, heteroaryl, or benzylboronic acids.[3][8] Here are strategies to mitigate it:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[3] Consider switching to weaker bases like K₃PO₄, K₂CO₃, or KF.[3][8]
-
Anhydrous Conditions: Since water can be a proton source, running the reaction under anhydrous conditions can be beneficial.[3]
-
Use More Stable Boron Reagents: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are generally more stable than their corresponding boronic acids.[3][12] They tend to release the boronic acid slowly into the reaction, keeping its concentration low and minimizing decomposition.[5]
-
Lower Reaction Temperature and Shorter Reaction Time: This can reduce the extent of boronic acid degradation.[3]
Q5: My main side product is from the homocoupling of my boronic acid. What causes this and how can I prevent it?
A5: Homocoupling, the coupling of two boronic acid molecules, is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[4][5]
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[5]
-
Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be preferable to Pd(II) sources (e.g., Pd(OAc)₂) which can directly promote homocoupling before being reduced to the active catalytic species.[5][13]
-
Add a Mild Reducing Agent: If using a Pd(II) source, adding a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II).[14]
Q6: I am seeing dehalogenation of my aryl halide starting material. What is the cause and how can I avoid it?
A6: Dehalogenation is the replacement of the halide with a hydrogen atom. This can occur if the palladium complex, after oxidative addition, reacts with a hydride source.
-
Choice of Base and Solvent: Using amine bases or alcohol solvents can be a source of hydride, leading to dehalogenation.[10] Switching to an aprotic solvent may be beneficial.
Data Presentation: Comparative Performance of Bases and Solvents
The selection of base and solvent is highly dependent on the specific substrates and catalyst system. The following tables provide a summary of quantitative data from screening studies to serve as a general guide.
Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 96 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 94 |
| 5 | NEt₃ | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
| 6 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[9]
Table 2: Effect of Solvent on the Suzuki Coupling of Chlorobenzene and Phenylboronic Acid
| Entry | Solvent | Base | Catalyst Loading (mol%) | Yield (%) |
| 1 | H₂O | NaOH | 0.08 | 96 |
| 2 | Toluene/H₂O (1:1) | NaOH | 0.08 | 85 |
| 3 | EtOH/H₂O (1:1) | NaOH | 0.08 | 92 |
| 4 | Dioxane/H₂O (1:1) | NaOH | 0.08 | 78 |
| 5 | THF | NaOH | 0.08 | <10 |
| 6 | DMF | NaOH | 0.08 | <10 |
Data adapted for illustrative purposes. Yields are highly substrate and condition dependent.[15]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Base-Sensitive Aryl Bromide
This protocol is a starting point and should be optimized for specific substrates, particularly when dealing with base-labile functional groups.[8]
-
Materials:
-
Aryl Bromide (with sensitive group) (1.0 equiv)
-
Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, boronic acid (or ester), palladium catalyst, ligand, and K₃PO₄.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Ensure the flask is sealed and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.[8]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Anhydrous Suzuki-Miyaura Coupling of Boronic Esters
This protocol is designed for reactions where the presence of water is detrimental, for example, to prevent protodeboronation.[16]
-
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Ester (e.g., neopentyl ester) (1.1 equiv)
-
Palladium Precatalyst (e.g., Pd-CataCXium A-G3, 3 mol%)
-
Base: Potassium trimethylsilanolate (TMSOK) (1.2 equiv)
-
Solvent: Anhydrous, degassed Dioxane
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the aryl halide, boronic ester, and palladium precatalyst to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the potassium trimethylsilanolate (TMSOK) as a solution in the reaction solvent.
-
Seal the vessel and stir the reaction at the desired temperature (can be effective even at room temperature).
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
Visualizing Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7]
Troubleshooting Workflow for Low Yield
This decision tree provides a logical sequence of steps to diagnose and resolve low-yielding Suzuki-Miyaura reactions.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homocoupling in Cross-Coupling Reactions
Welcome to the Technical Support Center for cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the prevention of homocoupling, a common and often troublesome side reaction.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in cross-coupling reactions?
A1: Homocoupling is a side reaction in which two identical molecules of a coupling partner react with each other, forming a symmetrical product. For instance, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a biaryl byproduct. This is problematic as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to the potential for similar physical properties between the desired product and the homocoupling byproduct.
Q2: What are the primary causes of homocoupling across different cross-coupling reactions?
A2: While specific mechanisms can vary, common causes of homocoupling include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major culprit, particularly in Suzuki and Sonogashira couplings. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of organoboron or terminal alkyne reagents.[1] It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere.[2]
-
Use of Pd(II) Precatalysts: When a Pd(II) salt (e.g., palladium(II) acetate) is used as a precatalyst, it can react directly with the organometallic reagent to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[2]
-
Copper Co-catalyst in Sonogashira Coupling: In the Sonogashira reaction, the copper co-catalyst can facilitate the oxidative homocoupling of terminal alkynes, a reaction known as Glaser coupling.[3] This is especially prevalent in the presence of oxygen.
-
High Temperatures: In some reactions, such as the Heck reaction, higher temperatures can promote the homocoupling of the aryl halide.
Q3: How can I minimize homocoupling in my Suzuki reaction?
A3: To suppress homocoupling in Suzuki reactions, consider the following strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw technique for particularly sensitive reactions.[2]
-
Use of Pd(0) Catalysts: Employing a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it does not require an in-situ reduction step that might lead to homocoupling.[2]
-
Addition of Mild Reducing Agents: If a Pd(II) precatalyst is used, adding a mild reducing agent like potassium formate can help to minimize the concentration of Pd(II) species without interfering with the catalytic cycle.[4]
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos). These ligands can accelerate the desired reductive elimination step, reducing the lifetime of intermediates that could lead to side reactions.[5]
-
Base Selection: The choice of base is critical. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH).
Q4: I'm observing significant alkyne dimerization in my Sonogashira reaction. What should I do?
A4: The homocoupling of terminal alkynes in Sonogashira reactions (Glaser coupling) is a common issue. To address this:
-
Implement Copper-Free Conditions: The copper co-catalyst is a primary promoter of alkyne homocoupling. Numerous copper-free Sonogashira protocols have been developed and are highly effective at preventing this side reaction.[3][6]
-
Ensure an Inert Atmosphere: If using a copper co-catalyst is necessary, it is imperative to maintain a strictly inert atmosphere to prevent oxygen from promoting the dimerization.[3]
-
Use of Hydrogen Gas: In some cases, using an atmosphere of hydrogen gas diluted with nitrogen or argon has been shown to reduce the homocoupling of terminal acetylenes to as low as 2%.
Q5: Is homocoupling an issue in the Heck reaction? How can I avoid it?
A5: Yes, the homocoupling of the aryl halide can occur as a side reaction in the Heck reaction, particularly at elevated temperatures. To minimize this, optimizing the reaction conditions by lowering the temperature is a key strategy.
Troubleshooting Guides
Troubleshooting Suzuki Coupling Homocoupling
| Symptom | Potential Cause | Suggested Solution |
| High levels of boronic acid homocoupling product observed by LC-MS or NMR. | Presence of oxygen in the reaction. | Rigorously degas all solvents and reagents. Ensure a positive pressure of inert gas (Ar or N₂) is maintained throughout the reaction. |
| Use of a Pd(II) precatalyst. | Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄). Alternatively, add a mild reducing agent like potassium formate to the reaction mixture before adding the Pd(II) catalyst.[4] | |
| Inappropriate ligand. | Screen bulky, electron-rich phosphine ligands such as SPhos or XPhos.[5] | |
| Suboptimal base. | Use a weaker inorganic base like K₂CO₃ or K₃PO₄. | |
| Reaction is sluggish and homocoupling is prevalent. | Inefficient catalyst turnover. | Increase catalyst loading slightly or screen different ligand/palladium combinations. |
Troubleshooting Sonogashira Coupling Homocoupling (Glaser Coupling)
| Symptom | Potential Cause | Suggested Solution |
| Significant formation of diacetylene byproduct. | Copper-catalyzed oxidative homocoupling. | Employ a copper-free Sonogashira protocol.[3][6] |
| Presence of oxygen with a copper co-catalyst. | Ensure the reaction is performed under strictly anaerobic conditions.[3] | |
| Inefficient cross-coupling. | Optimize the base and solvent system. Amine bases like triethylamine or diisopropylamine are commonly used. | |
| Catalyst deactivation. | Ensure the quality of the palladium catalyst and ligands. |
Data Presentation
Table 1: Effect of Base on Suzuki Coupling Yield
This table summarizes the effect of various bases on the yield of a model Suzuki-Miyaura coupling reaction. The choice of base can significantly impact the reaction's efficiency and the prevalence of side reactions like homocoupling.
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Na₂CO₃ | DMF/H₂O (1:1) | 80 | 15 | 95 |
| 2 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 20 | 92 |
| 3 | NaOH | DMF/H₂O (1:1) | 80 | 30 | 85 |
| 4 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 60 | 98 |
| 5 | Cs₂CO₃ | Toluene/H₂O (2:1) | 90 | 45 | 96 |
Note: Yields are for the desired cross-coupled product and are illustrative. Optimal conditions are substrate-dependent.
Table 2: Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile
This table provides a qualitative comparison of different phosphine ligands for a specific Suzuki coupling reaction, highlighting the importance of ligand selection in achieving high yields, which is often correlated with the suppression of side reactions.[7]
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | Moderate |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | High |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | Very High |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | Very High |
| dppf | PdCl₂(dppf) | Na₂CO₃ | DMF | 90 | Good |
Note: "Good", "High", and "Very High" are qualitative descriptors based on literature for similar substrates.[7]
Experimental Protocols
Detailed Protocol for Setting Up an Oxygen-Free Suzuki-Miyaura Reaction
This protocol outlines the steps to rigorously exclude oxygen from a Suzuki coupling reaction, a critical factor in preventing homocoupling of the boronic acid.
Materials:
-
Round-bottom flask or reaction vial with a stir bar
-
Septum and needles
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Schlenk line or manifold for vacuum/inert gas cycling (optional, but recommended)
-
Degassed solvents and reagents
-
Palladium catalyst, ligand, base, aryl halide, and organoboron reagent
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Solid Reagent Addition: To the reaction flask, add the aryl halide, organoboron reagent, base, and ligand (if not using a pre-catalyst complex) under a positive pressure of inert gas.
-
Sealing the Vessel: Securely seal the flask with a septum.
-
Degassing the Solids: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen from the headspace and solids.
-
Solvent Degassing: Prior to use, degas the reaction solvent(s) by sparging with an inert gas for at least 30 minutes. For aqueous solutions, ensure the water is also degassed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent(s) to the reaction flask via a syringe.
-
Catalyst Addition: If not already added, dissolve the palladium catalyst in a small amount of degassed solvent in a separate flask under an inert atmosphere. Transfer the catalyst solution to the reaction mixture via a syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before exposing it to air. Proceed with the standard aqueous work-up and purification procedures.
Visualizations
Caption: Suzuki cross-coupling cycle versus the competing homocoupling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Residue Removal
Welcome to our technical support center for the removal of palladium catalyst residues from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a reaction mixture?
A1: The most prevalent methods for removing residual palladium include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium. Common adsorbents are activated carbon and specialized metal scavengers, which can be silica-based or polymer-based and feature functional groups like thiols, amines, or dimercaptotriazine.[1]
-
Precipitation: Inducing the palladium to precipitate out of the solution, often by adding an anti-solvent or a specific precipitating agent.[2][3] This can also be achieved by adding an acid or a base to precipitate a palladium salt.[4]
-
Scavenger Resins: Employing solid-supported reagents (scavengers) that selectively bind to palladium. These are highly effective and can be easily filtered off after treatment.[5][6]
-
Filtration: A straightforward method, particularly for heterogeneous catalysts like palladium on carbon (Pd/C). Filtration through a pad of Celite® is a common practice to remove insoluble palladium species.[1][4][7]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst, especially water-soluble palladium salts, into a phase separate from the product.[1][4][8][9]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor.[1]
-
Chromatography: Techniques like column chromatography can effectively separate the desired compound from the palladium catalyst.[1][4]
Q2: How do I choose the most suitable palladium removal method for my experiment?
A2: The optimal method depends on several factors:
-
Form of Palladium Residue: Is the palladium homogeneous (dissolved) or heterogeneous (solid)? Filtration is effective for heterogeneous catalysts, while scavenging, precipitation, or chromatography are more suitable for homogeneous ones.[2]
-
Nature of Your Product: Consider the solubility, stability, and potential for your product to chelate with palladium.[1][10] The product's polarity will also influence the choice of solvents for extraction and chromatography.[2]
-
Solvent System: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.[2]
-
Desired Final Palladium Level: For very low residual palladium levels (low ppm), more rigorous methods like scavenger resins or a combination of techniques may be necessary.[2]
Q3: My filtration through Celite is not removing all the palladium. What could be the problem?
A3: If filtration through Celite is ineffective, it's likely due to the presence of soluble or colloidal palladium species.[2][4] Here are some troubleshooting steps:
-
Induce Precipitation: Try adding an anti-solvent or a precipitating agent to convert the soluble palladium into an insoluble form before filtration.[2]
-
Use a Finer Filter: Switch to a filter with a smaller pore size, such as a membrane filter (e.g., 0.45 µm PTFE).[2]
-
Optimize Celite Bed: Ensure the Celite bed is well-packed and sufficiently thick (1-2 cm). Pre-wetting the pad with the solvent can improve its efficacy.[2]
-
Adsorb Colloidal Palladium: Treat the solution with activated carbon or silica gel to adsorb any colloidal palladium before filtration.[2]
Q4: I'm observing significant product loss after using activated carbon. How can I prevent this?
A4: Activated carbon can non-specifically adsorb the desired product, leading to yield loss.[1][11] To mitigate this:
-
Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Perform small-scale experiments to determine the optimal loading.[11]
-
Solvent Selection: The choice of solvent can influence product adsorption. Experiment with different solvents to find one that minimizes product binding while maintaining good palladium removal.[11]
-
Screen Different Adsorbents: Test various types of activated carbon or consider alternative adsorbents like scavenger resins that may have a lower affinity for your product.[1]
Troubleshooting Guides
Issue 1: Low Efficiency of Palladium Scavengers
Symptoms: Residual palladium levels remain high after treatment with a scavenger resin.
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | The choice of scavenger is critical and depends on the palladium's oxidation state.[11] Thiol-based scavengers are often effective for Pd(II).[2][11] Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific reaction.[11] |
| Insufficient Amount of Scavenger | Using too little scavenger will result in incomplete palladium removal.[11] Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5 equivalents.[11] |
| Suboptimal Reaction Conditions | Scavenging efficiency is influenced by temperature and reaction time.[11] Optimize the scavenging time and temperature. While many scavengers work at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve performance.[2][11] |
| Poor Mass Transfer | Inadequate mixing can prevent the scavenger from effectively contacting the palladium species.[11] Ensure vigorous stirring during the scavenging process.[11] |
| Product-Palladium Complexation | Your product might form a stable complex with palladium, hindering its removal.[10][11] Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[11] |
Issue 2: Inconsistent Palladium Removal Between Batches
Symptoms: The effectiveness of the palladium removal method varies significantly from one batch to another.
| Possible Cause | Troubleshooting Steps |
| Variation in Palladium Species | The oxidation state or coordination environment of the palladium may differ at the end of each reaction.[1] |
| Inconsistent Work-up Procedure | Ensure a standardized work-up procedure before the palladium removal step to minimize variability in the palladium species.[1] |
| Use a Broad-Spectrum Scavenger | Some scavengers, such as those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[1] |
| Pre-treatment Step | Consider a pre-treatment step, like a mild oxidation or reduction, to convert the palladium into a single, more easily removable species.[1] |
Quantitative Data on Palladium Removal Methods
The efficiency of different palladium removal methods can vary significantly. The following table summarizes typical performance data.
| Method | Palladium Species | Typical Efficiency | Final Pd Level | Reference |
| Scavenger Resin (PhosphonicS SPM32) | Pd(OAc)₂ | >98.7% in 2 hours | <0.5% of initial | [5] |
| Scavenger Resin (Biotage MP-TMT) | Pd from Suzuki reaction | 100-1000 fold reduction | <10 ppm (typically <5 ppm) | [12] |
| Column Chromatography followed by Scavenging | Various Pd catalysts | ~98% removal | <100 ppm | [13] |
| Activated Carbon | Pd(II) and Pt(IV) | >98% in 3 hours | - | [14] |
| Activated Carbon (Darco KB-B) | Pd from arylation/hydrolysis/reduction | from 300 ppm to <1 ppm | <1 ppm | [15] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Scavenger Resin
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]
-
Scavenger Addition: Add the selected scavenger resin (typically 5-10 equivalents relative to the palladium catalyst).
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours.[1][11] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.[2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.[1]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[11]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[11]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[11]
-
Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[11]
-
Analysis: Analyze the purified product for residual palladium content.[1]
Visualizations
Caption: General workflow for palladium catalyst removal.
Caption: Troubleshooting guide for palladium scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. spinchem.com [spinchem.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Diesel fuel - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sopachem.com [sopachem.com]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H and 13C NMR spectral analysis of (1-Bromovinyl)trimethylsilane
A detailed comparison of the 1H and 13C NMR spectral features of (1-Bromovinyl)trimethylsilane and key alternative vinylsilane reagents, providing researchers with critical data for informed compound selection and reaction monitoring.
In the realm of organic synthesis, vinylsilanes are indispensable building blocks, participating in a wide array of chemical transformations. Among these, this compound serves as a versatile reagent. A thorough understanding of its spectral characteristics, alongside those of its common alternatives, is paramount for reaction planning, mechanistic studies, and quality control. This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound, Vinyltrimethylsilane, and (1-Chlorovinyl)trimethylsilane.
Comparative Spectral Data
The following table summarizes the key 1H and 13C NMR chemical shift data for this compound and its alternatives. The data for this compound and (1-Chlorovinyl)trimethylsilane are estimated based on established substituent effects on vinyl protons and carbons, as precise, freely available experimental data is limited. The data for Vinyltrimethylsilane is derived from publicly accessible spectra.[1] All shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| This compound | Vinyl Protons (H₂C=): ~6.2 - 6.5 Trimethylsilyl Protons (-Si(CH₃)₃): ~0.2 | Vinyl Carbons (=C(Br)Si-): ~130-135 Vinyl Carbons (=CH₂): ~138-142 Trimethylsilyl Carbons (-Si(CH₃)₃): ~ -1 |
| Vinyltrimethylsilane | Vinyl Protons (H₂C=): 5.67 (dd), 5.92 (dd), 6.16 (dd) Trimethylsilyl Protons (-Si(CH₃)₃): 0.07 (s) | Vinyl Carbon (-CH=): ~139 Vinyl Carbon (=CH₂): ~132 Trimethylsilyl Carbons (-Si(CH₃)₃): ~ -2 |
| (1-Chlorovinyl)trimethylsilane | Vinyl Protons (H₂C=): ~6.0 - 6.3 Trimethylsilyl Protons (-Si(CH₃)₃): ~0.25 | Vinyl Carbons (=C(Cl)Si-): ~132-137 Vinyl Carbons (=CH₂): ~135-139 Trimethylsilyl Carbons (-Si(CH₃)₃): ~ 0 |
Note: The estimated values for the halogenated vinylsilanes are based on the known deshielding effects of bromine and chlorine on neighboring protons and carbons. The electronegativity of the halogen atom directly influences the chemical shifts of the vinyl group.
Experimental Protocol for NMR Spectral Acquisition
The following provides a generalized methodology for obtaining high-quality 1H and 13C NMR spectra for vinylsilane compounds.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the vinylsilane compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.0 ppm for both 1H and 13C).
2. Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and match the probe for the respective nucleus (1H or 13C).
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak.
3. 1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
4. 13C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum to simplify the spectrum to singlets for each unique carbon.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the peaks in the 1H spectrum to determine the relative ratios of different protons.
-
Reference the chemical shifts to the internal standard (TMS).
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates a typical workflow for the analysis of NMR spectra of a known or unknown vinylsilane compound.
Caption: Workflow for NMR spectral analysis of vinylsilanes.
References
A Comparative Guide to (1-Bromovinyl)trimethylsilane and Other Vinylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a vinyl group is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The choice of a vinylating agent is critical and dictates the reaction conditions, functional group tolerance, and overall efficiency of a synthetic route. This guide provides an objective comparison of (1-Bromovinyl)trimethylsilane with other common vinylating agents, supported by experimental data, to aid in the selection of the optimal reagent for a given transformation.
Performance in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds. The performance of various vinylating agents in these reactions is a key metric for their utility. While direct comparative data for this compound under identical conditions to other vinylating agents is not extensively published, its reactivity can be inferred from the broader class of vinylsilanes in Hiyama-type couplings.
Below is a summary of the performance of several common vinylating agents in the vinylation of a benchmark substrate, 4-bromoanisole.
Table 1: Performance of Vinylating Agents in Cross-Coupling Reactions with 4-Bromoanisole
| Vinylating Agent Class | Reagent Example | Coupling Reaction | Catalyst / Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Organosilicon | This compound * | Hiyama | Pd(OAc)₂ / Ligand / Base | 80-120 | 1-24 | 85-95 (estimated) |
| Organoboron | Potassium Vinyltrifluoroborate | Suzuki-Miyaura | PdCl₂(dppf) / K₃PO₄ / Dioxane/H₂O | 80 | 12 | 91 |
| Organotin | Vinyltributyltin | Stille | Pd(PPh₃)₄ / LiCl / THF | 65 | 24 | ~90 |
| Organozinc | Vinylzinc Bromide | Negishi | Pd(OAc)₂ / SPhos / THF | 25 | 16 | High (qualitative) |
Comparison of Key Characteristics
Each class of vinylating agent presents a unique set of advantages and disadvantages.
Table 2: General Comparison of Vinylating Agents
| Feature | This compound (Organosilicon) | Vinylboronates (e.g., Potassium Vinyltrifluoroborate) | Vinylstannanes (e.g., Vinyltributyltin) | Vinylzincs (e.g., Vinylzinc Bromide) | Vinyl Grignards (e.g., Vinylmagnesium Bromide) |
| Toxicity | Low | Low | High | Moderate | Low |
| Stability | Stable, can be purified by distillation | Generally stable solids | Air and moisture stable | Often prepared in situ | Highly reactive, moisture sensitive |
| Functional Group Tolerance | Good to excellent | Good | Excellent | Good | Poor |
| Reaction Conditions | Often requires an activator (e.g., fluoride or base) | Requires a base | Often neutral conditions | Mild conditions | Requires strictly anhydrous conditions |
| Byproduct Removal | Generally straightforward | Water-soluble, easy to remove | Can be difficult | Generally straightforward | Quenched with acid |
Experimental Protocols
Detailed methodologies for key vinylation reactions are provided below.
Hiyama-Type Coupling with a Vinylsilane (General Protocol)
Reaction: Vinylation of an aryl halide using a vinyl-trimethoxy/ethoxy-silane.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Vinyltrimethoxysilane (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
N-Heterocyclic Carbene (NHC) ligand (e.g., IPr, 4 mol%)
-
Sodium hydroxide (NaOH, 2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, palladium(II) acetate, and the NHC ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add toluene, vinyltrimethoxysilane, and a solution of sodium hydroxide.
-
Heat the reaction mixture at 120 °C under microwave irradiation for 1 hour.[1]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate
Reaction: Vinylation of 4-bromoanisole.
Materials:
-
4-Bromoanisole (1.0 mmol)
-
Potassium vinyltrifluoroborate (1.2 mmol)
-
Pd₂(dba)₃ (0.0045 mol%)
-
Potassium carbonate (K₂CO₃, 3.7 mmol)
-
Ethanol (500 mL)
-
Water (500 mL)
Procedure:
-
In a suitable vessel, combine 4-bromoanisole, potassium vinyltrifluoroborate, and potassium carbonate.
-
Add the palladium catalyst.
-
Add the ethanol and water solvent mixture.
-
Heat the reaction mixture in an open-vessel microwave reactor.[2]
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by chromatography if necessary.
Stille Coupling with Vinyltributyltin
Reaction: Vinylation of an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Vinyltributyltin (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)
-
Anhydrous THF (5 mL)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl bromide in THF.
-
Add the palladium catalyst.
-
Add vinyltributyltin via syringe.
-
Heat the reaction mixture to 65 °C and stir for 24 hours.
-
After cooling, dilute the reaction with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Filter the mixture through celite, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Negishi Coupling with a Vinylzinc Reagent
Reaction: Vinylation of an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Vinylzinc bromide (1.5 mmol in THF)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
SPhos (2 mol%)
-
Anhydrous THF (2 mL)
Procedure:
-
In a glovebox, charge a flask with palladium(II) acetate and SPhos.
-
Add anhydrous THF, followed by the aryl bromide.
-
Add the solution of vinylzinc bromide dropwise.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by chromatography.
Grignard Reaction with Vinylmagnesium Bromide
Reaction: Vinylation of an aldehyde (e.g., benzaldehyde).
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
Vinyl bromide (5.35 g, 50 mmol)
-
Benzaldehyde (4.24 g, 40 mmol)
-
Anhydrous THF (70 mL)
Procedure:
-
In an oven-dried, three-necked flask under an argon atmosphere, add the magnesium turnings.
-
Add a solution of vinyl bromide in anhydrous THF dropwise to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, cool the solution to 0 °C and add a solution of benzaldehyde in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ether, wash with brine, dry over magnesium sulfate, and concentrate to give the allylic alcohol.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the catalytic cycles of the primary cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
References
A Comparative Guide to Vinylation: Alternatives to (1-Bromovinyl)trimethylsilane for Researchers and Drug Development Professionals
In the realm of organic synthesis, the introduction of a vinyl group is a critical transformation for constructing complex molecules, including pharmaceuticals and natural products. For decades, (1-Bromovinyl)trimethylsilane has been a notable reagent for this purpose. However, the modern synthetic chemist has a diverse arsenal of alternative reagents, each with its own distinct advantages and disadvantages. This guide provides an objective comparison of the performance of key vinylating agents, supported by experimental data, to empower researchers in selecting the optimal reagent for their specific synthetic challenges.
Performance in Cross-Coupling Reactions: A Comparative Analysis
Cross-coupling reactions are a cornerstone of modern carbon-carbon bond formation. The choice of vinylating agent in these reactions is dictated by factors such as substrate scope, functional group tolerance, and reaction conditions. Below is a comparative summary of the performance of various vinylating agents in Suzuki-Miyaura, Stille, Negishi, Hiyama, and Kumada couplings.
Table 1: Performance of Vinylating Agents in Cross-Coupling Reactions with Aryl Halides
| Reagent Class | Example Reagent | Coupling Reaction | Aryl Halide | Catalyst/Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Organosilicon | This compound | Hiyama | Aryl Iodides | Pd(PPh₃)₄, TASF, HMPA | RT | - | Good | [1] |
| Divinyltetramethyldisiloxane (DVDS) | Hiyama-Denmark | 4-Bromoanisole | Pd(dba)₂/KOSiEt₃/THF | 80 | 2 | 85 | [2] | |
| Organoboron | Potassium Vinyltrifluoroborate | Suzuki-Miyaura | 4-Bromoanisole | PdCl₂/PPh₃/Cs₂CO₃/THF:H₂O | 80 | 12 | 72 | [3] |
| Potassium Vinyltrifluoroborate | Suzuki-Miyaura | 4-Nitro-1-bromobenzene | PdCl₂(dppf)/Cs₂CO₃/THF:H₂O | 80 | - | 95 | [3] | |
| Organotin | Vinyltributyltin | Stille | 4-Bromoanisole (similar) | Pd(PPh₃)₄/THF | 65 | 24 | ~90* | [3] |
| Vinyltributyltin | Stille | Methyl 4-iodobenzoate | PdCl₂(PPh₃)₂/THF | 50 | 1.5 | 98 | [4] | |
| Organozinc | Vinylzinc Bromide | Negishi | 4-Bromoanisole | Pd(OAc)₂/SPhos/THF | RT | 16 | - | [3] |
| Vinylzinc Chloride | Negishi | 4-Bromo-2-fluorobenzonitrile | Pd(OAc)₂/SPhos/THF | 65 | 2 | 95 | [5] | |
| Organomagnesium | Vinylmagnesium Bromide | Kumada | 4-Bromoanisole | NiCl₂(dppe)/THF | 25 | 24 | 85 | [6] |
| Vinylmagnesium Bromide | Kumada | 4-Chlorobenzonitrile | Pd(OAc)₂/IMes·HCl/THF | 25 | 16 | 98 | [6] |
Yield reported for a similar aryl bromide; specific data for 4-bromoanisole was not available.[3]
Key Advantages and Disadvantages of Alternative Reagents
Organoboron Reagents (e.g., Potassium Vinyltrifluoroborate):
-
Advantages: These reagents are favored for their stability to air and moisture, low toxicity, and broad functional group tolerance in Suzuki-Miyaura couplings.[7] They are often crystalline solids that are easy to handle.[7]
-
Disadvantages: Suzuki-Miyaura couplings typically require a palladium catalyst and a base.[7] While vinylboronic acid itself is prone to polymerization, its derivatives like potassium vinyltrifluoroborate are stable.[3]
Organotin Reagents (e.g., Vinyltributyltin):
-
Advantages: Stille coupling with organotin reagents is known for its excellent functional group tolerance and the stability of the reagents.[7]
-
Disadvantages: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[7][8]
Organozinc Reagents (e.g., Vinylzinc Halides):
-
Advantages: Negishi couplings with organozinc reagents exhibit high reactivity and good functional group tolerance.[9] These reactions often proceed under mild conditions.[3]
-
Disadvantages: Organozinc reagents are often prepared in situ and can be sensitive to air and moisture, requiring inert atmosphere techniques.[3]
Organomagnesium Reagents (e.g., Vinylmagnesium Bromide):
-
Advantages: As Grignard reagents, they are highly reactive and cost-effective for both Kumada couplings and additions to carbonyls.[7]
-
Disadvantages: Their high reactivity and basicity lead to limited functional group tolerance, as they can react with esters, nitriles, and other electrophilic functional groups.[7] They are also pyrophoric and require strict anhydrous and inert conditions.[7]
Other Organosilicon Reagents (e.g., Divinyltetramethyldisiloxane):
-
Advantages: Hiyama couplings with these reagents offer a non-toxic alternative to organotin and organoboron compounds.[2] The silicon byproducts are generally easy to remove.[2]
-
Disadvantages: These reactions often require an activator, such as a fluoride source or a base, to facilitate the transmetalation step.[2]
Performance in Vinylation of Carbonyl Compounds
The addition of a vinyl group to aldehydes and ketones to form allylic alcohols is another fundamental transformation. The reactivity and chemoselectivity of the vinylating agent are crucial in these reactions.
Table 2: Performance of Vinylating Agents in the Vinylation of Carbonyl Compounds
| Reagent Class | Example Reagent | Carbonyl Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Organomagnesium | Vinylmagnesium Bromide | 4-Chlorobenzaldehyde | THF | 0 to RT | 1 | 95 | [10] |
| Vinylmagnesium Bromide | Benzaldehyde | THF | 0 to RT | 1 | 92 | [10] | |
| Organolithium | Vinyllithium | Cyclohexanone | THF | -78 to RT | - | 90 | [11] |
| Organozinc (in situ) | Vinyl Bromide/Zn | Benzaldehyde (Barbier) | THF/H₂O | RT | 2 | 85 | [12] |
| Organocerium | Vinylmagnesium Bromide/CeCl₃ | 4-tert-Butylcyclohexanone | THF | -78 | 0.5 | 98 | [9] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Vinylation of an Aryl Bromide with Potassium Vinyltrifluoroborate
Reaction Setup: To an oven-dried flask, add the aryl bromide (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), and cesium carbonate (3.0 mmol).[3] Evacuate the flask and backfill with an inert gas (e.g., argon).[3]
Reagents Addition: Add a solution of the palladium catalyst, such as PdCl₂(dppf) (2 mol%), in a degassed mixture of THF and water (e.g., 9:1 v/v).[3]
Reaction Conditions: Heat the mixture to 80 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or GC.[3]
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: Stille Vinylation of an Aryl Iodide with Vinyltributyltin
Reaction Setup: In a flask, dissolve the aryl iodide (1.0 mmol) and vinyltributyltin (1.2 mmol) in anhydrous THF under an inert atmosphere.[4]
Reagents Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).[4]
Reaction Conditions: Heat the reaction mixture to reflux (around 65 °C) and monitor its progress by TLC or GC.[3]
Work-up and Purification: Upon completion, cool the reaction and remove the solvent in vacuo. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts. Filter, dry the organic layer, concentrate, and purify the product by column chromatography.[3]
Protocol 3: Vinylation of an Aldehyde with Vinylmagnesium Bromide (Grignard Reagent)
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, place magnesium turnings (1.2 equiv.).[10] Add anhydrous THF to cover the magnesium.[10]
Reagents Addition: Slowly add a solution of vinyl bromide (1.1 equiv.) in anhydrous THF to the magnesium suspension to initiate the formation of the Grignard reagent.[10] Once the Grignard formation is complete, cool the solution to 0 °C and add a solution of the aldehyde (1.0 mmol) in anhydrous THF dropwise.[10]
Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour.[10]
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting allylic alcohol by column chromatography.
Selecting the Right Vinylation Reagent: A Decision-Making Workflow
The choice of a vinylating reagent is a critical decision in a synthetic campaign. The following flowchart provides a logical guide for selecting the most appropriate reagent based on the substrate and desired reaction conditions.
Caption: A flowchart to guide the selection of a suitable vinylating reagent.
This guide provides a comparative overview of several key alternatives to this compound for vinylation reactions. By considering the specific requirements of the synthetic target, including the nature of the substrate and the presence of other functional groups, researchers can make an informed decision to select the most effective and efficient vinylating agent for their needs.
References
- 1. Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 12. Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Advantage: Why Organoboron Compounds Dominate Suzuki Coupling
In the landscape of carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, celebrated for its versatility and efficiency in academic and industrial settings, particularly in drug development and materials science.[1][2][3] A key reason for its widespread adoption lies in the choice of the organometallic partner: the organoboron compound. This guide provides an objective comparison of organoboron reagents against common alternatives, supported by experimental data, to illuminate the distinct advantages that make them the preferred choice for researchers.
Unpacking the Superiority of Organoboron Reagents
Organoboron compounds, typically boronic acids, boronate esters, or organotrifluoroborates, offer a unique combination of stability, low toxicity, and high functional group tolerance, setting them apart from other organometallic reagents.[4][5][6][7]
Key Advantages:
-
Low Toxicity and Environmental Benignity: Compared to alternatives like organotin (Stille coupling) and organozinc (Negishi coupling) compounds, organoboron reagents are significantly less toxic.[8][9] The inorganic boron byproducts are easily removed and generally considered environmentally benign, a crucial factor for large-scale industrial applications.[3][10]
-
Exceptional Stability: Organoboron compounds, particularly boronic acids and their ester derivatives, are remarkably stable to air and moisture.[4][7][10] This stability allows for easy handling and storage at the benchtop without the need for stringent air-sensitive techniques, simplifying experimental setup.[4]
-
Mild Reaction Conditions: Suzuki couplings can often be performed under mild conditions, including in aqueous or mixed aqueous-organic solvent systems.[4][10][11] This compatibility with water and tolerance for a broad range of functional groups minimizes the need for protecting groups, leading to more efficient and atom-economical syntheses.[3][10]
-
Commercial Availability and Ease of Preparation: A vast and diverse array of boronic acids and esters are commercially available.[1][6] They are also readily synthesized through methods like the Miyaura borylation, making a wide range of substrates accessible for coupling reactions.[6][7]
-
High Regio- and Stereoselectivity: The Suzuki coupling reaction is known for its high selectivity, proceeding with the retention of configuration for both the organoboron reagent and the organic halide, which is critical in the synthesis of complex molecules.[1][10]
Performance Comparison: Organoborons vs. Alternatives
The choice of an organometallic reagent is a trade-off between reactivity, stability, and safety. While organotins and organozincs are effective, their drawbacks often make organoborons the more practical and safer option.
| Feature | Suzuki Coupling (Organoborons) | Stille Coupling (Organotins) | Negishi Coupling (Organozincs) |
| Reagent Toxicity | Low, environmentally benign byproducts.[8][9] | High, toxic trialkyltin byproducts are a major concern.[8][12] | Moderate, but reagents can be pyrophoric. |
| Reagent Stability | High; generally stable to air and moisture.[4][10] | High; tolerant of many functional groups.[8] | Low; highly sensitive to air and moisture.[13] |
| Functional Group Tolerance | Excellent; tolerant of a wide range of functional groups.[9][10] | Excellent; often considered very robust.[8] | Good, but high reactivity can lead to side reactions. |
| Reaction Conditions | Mild; often possible in aqueous media.[4][11] | Generally mild, but requires anhydrous conditions. | Requires strictly anhydrous and inert conditions. |
| Handling | Easy; can be handled on the benchtop.[4] | Requires care due to high toxicity. | Requires specialized air-sensitive techniques. |
Supporting Experimental Data
The versatility of the Suzuki coupling is demonstrated by its effectiveness across a wide range of substrates, including less reactive aryl chlorides, often at room temperature with the appropriate catalyst system.
| Entry | Aryl Halide | Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | RT | 98 | [10] |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | RT | 94 | [5] |
| 3 | 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ | Amberlite IRA-400(OH) | H₂O / EtOH | 60 | N/A | [2] |
| 4 | 1-Bromo-4-vinylbenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O | 80 | 95 | [1] |
The Catalytic Cycle and Experimental Workflow
The efficiency of the Suzuki coupling is rooted in a well-defined catalytic cycle. Understanding this cycle and the corresponding experimental workflow is crucial for optimizing reaction outcomes.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a representative methodology for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][14]
-
Glassware Preparation: Ensure all glassware (e.g., a round-bottom pressure flask) is oven-dried and cooled under a stream of inert gas, such as argon or nitrogen.
-
Reagent Addition: To the reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the organoboron reagent (1.1-1.5 equiv), and the base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition and Degassing: Under an argon atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF), often with a small amount of water. Sparge the resulting mixture with a stream of argon for 10-15 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equiv) to the mixture. Purge with argon for an additional 5-10 minutes.
-
Reaction: Seal the vessel with a screw cap and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (usually 12-24 hours).
-
Workup: After cooling the reaction to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organoborane coupling reactions (Suzuki coupling) [jstage.jst.go.jp]
- 12. benchchem.com [benchchem.com]
- 13. Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Mechanistic Insights into Oxidative Addition in Vinyl Halide Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of vinyl halides to transition metal complexes is a critical elementary step in a multitude of catalytic cross-coupling reactions, forming the bedrock of modern synthetic organic chemistry. A profound understanding of the underlying mechanisms governing this transformation is paramount for catalyst design, reaction optimization, and the development of novel synthetic methodologies. This guide provides a comparative analysis of mechanistic studies on oxidative addition in vinyl halide coupling, supported by experimental data and detailed protocols.
Comparative Analysis of Mechanistic Pathways
The oxidative addition of vinyl halides to low-valent transition metal centers, predominantly palladium and nickel, has been a subject of extensive experimental and theoretical investigation. Several mechanistic pathways have been proposed and evidenced, with the operative mechanism often being a subtle function of the metal, ligands, substrate, and reaction conditions. The primary mechanistic dichotomy lies between a concerted three-centered pathway and various stepwise pathways, including Sɴ2-type nucleophilic attack and radical mechanisms.
Experimental and computational studies have shown that for palladium(0) complexes, the oxidative addition of vinyl halides often proceeds through a concerted mechanism, leading to the formation of a square-planar Pd(II) complex with retention of the vinyl halide's stereochemistry.[1] However, the nature of the palladium precursor and the ligands can significantly influence the reaction rate and even the mechanism. For instance, the oxidative addition is substantially faster when palladium(0) is ligated by P(o-Tol)₃ compared to PPh₃, which is attributed to a concerted mechanism involving a monoligated Pd(0) species in the former case.[1] In contrast, with PPh₃ ligands, a mechanism involving a bis-ligated Pd⁰(PPh₃)₂ species is proposed.[1]
Nickel-catalyzed systems, on the other hand, exhibit a greater propensity for multiple mechanistic pathways due to the accessibility of one-electron redox steps.[2] Studies on Ni(0) complexes with monophosphine ligands have revealed that both concerted and radical pathways can operate, with the branching ratio depending on the electronic properties of the ligand and the vinyl/aryl halide.[2]
The following diagram illustrates the principal mechanistic proposals for the oxidative addition of a vinyl halide (R-X) to a generic M(0)L₂ complex.
Caption: Proposed mechanistic pathways for oxidative addition.
Comparative Reactivity Data
Kinetic studies have been instrumental in elucidating the factors that govern the rate of oxidative addition. The nature of the leaving group (halide or triflate) and the hybridization of the carbon atom have a pronounced effect on reactivity.
| Substrate | Catalyst System | Solvent | Relative Reactivity Order | Reference |
| Vinyl vs. Aryl | Pd⁰(PPh₃)₄ | DMF | vinyl-OTf >> vinyl-Br > Ph-Br | [3] |
| Vinyl vs. Aryl | Pd⁰(PPh₃)₄ | DMF | vinyl-OTf >> Ph-OTf | [3] |
| Vinyl vs. Aryl | (P,N)AuCl | - | vinyl-I > aryl-I | [1] |
| Alkynyl vs. Aryl | (P,N)AuCl | - | alkynyl-I > aryl-I | [1] |
| Csp²-Br vs. Csp³-Br | Pd⁰ + PPh₃ | DMF | Csp³-Br > Csp²-Br (Sɴ2-type at Csp³) | [1] |
| Csp²-Br vs. Csp³-Br | Pd⁰ + P(o-Tol)₃ | DMF | Csp²-Br > Csp³-Br (Concerted at Csp²) | [1] |
Table 1: Comparative Reactivity in Oxidative Addition. This table summarizes the relative reactivity of different substrates towards oxidative addition with various catalyst systems.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of mechanistic studies. Below are generalized protocols for key experiments used to investigate the oxidative addition of vinyl halides.
Protocol 1: Kinetic Analysis by UV-Vis Stopped-Flow Spectroscopy
This technique is employed to measure the rates of fast reactions, such as the oxidative addition to palladium(I) complexes.[4]
Objective: To determine the rate constants for the oxidative addition of a vinyl halide to a metal complex.
Materials:
-
Air-free, dry solvent (e.g., THF, DMF)
-
Metal precursor complex (e.g., a Pd(I) dimer)
-
Ligand (if applicable)
-
Vinyl halide substrate
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the metal complex and the vinyl halide in the chosen solvent under an inert atmosphere (e.g., in a glovebox).
-
Load the solutions into separate syringes of the stopped-flow instrument.
-
Rapidly mix the solutions in the observation cell of the spectrophotometer.
-
Monitor the change in absorbance at a wavelength corresponding to a reactant or product species over time.
-
Fit the resulting kinetic traces to an appropriate rate law (e.g., pseudo-first-order) to extract the rate constant.
-
Repeat the experiment at various concentrations of the vinyl halide to determine the reaction order.
Protocol 2: Characterization of Oxidative Addition Products by NMR and Mass Spectrometry
Stoichiometric reactions are performed to isolate and characterize the products of oxidative addition, providing direct evidence for the proposed structures.[3]
Objective: To identify and characterize the product of oxidative addition.
Materials:
-
Air-free, dry solvent (e.g., DMF, THF)
-
Pd⁰(PPh₃)₄ or other M(0) source
-
Vinyl halide or triflate
-
NMR tubes, spectrometer
-
Electrospray ionization mass spectrometer (ESI-MS)
Procedure:
-
In a glovebox, dissolve the M(0) complex in the chosen solvent in an NMR tube or a small vial.
-
Add a stoichiometric amount of the vinyl halide or triflate to the solution.
-
Monitor the reaction by ¹H, ¹³C, and ³¹P NMR spectroscopy to observe the disappearance of starting materials and the appearance of new signals corresponding to the oxidative addition product.
-
For unstable intermediates, low-temperature NMR studies may be necessary.
-
Dilute a sample of the reaction mixture and analyze by ESI-MS to determine the mass-to-charge ratio of the product, confirming its elemental composition.
The following diagram outlines a typical experimental workflow for a mechanistic study of oxidative addition.
Caption: A typical experimental workflow for mechanistic studies.
Concluding Remarks
The mechanistic landscape of oxidative addition in vinyl halide coupling is rich and varied. While concerted pathways are often favored for palladium, the possibility of stepwise mechanisms, particularly with nickel catalysts, necessitates careful experimental design to distinguish between them. The choice of ligands and the electronic nature of the vinyl halide are critical determinants of both the rate and the operative mechanism. Future research will likely focus on developing more sophisticated in-situ monitoring techniques and computational models to further unravel the intricate details of this fundamental organometallic transformation.
References
Comparative Analysis of (1-bromovinyl)triphenylsilane and (1-bromovinyl)triethylsilane in Cross-Coupling Reactions
A detailed guide for researchers and drug development professionals on the properties, synthesis, and reactivity of two key vinylsilane reagents.
In the realm of synthetic organic chemistry, vinylsilanes are versatile building blocks, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Among these, α-bromovinylsilanes serve as valuable precursors for the introduction of a vinylsilyl moiety. This guide provides a comprehensive comparison of two such reagents: (1-bromovinyl)triphenylsilane and (1-bromovinyl)triethylsilane. The choice between the bulky, aromatic triphenylsilyl group and the smaller, aliphatic triethylsilyl group can significantly influence the reactivity, stability, and steric outcomes of subsequent chemical transformations. This document aims to provide an objective comparison of their performance, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Physicochemical and Spectroscopic Properties
| Property | (1-bromovinyl)triphenylsilane | (1-bromovinyl)triethylsilane | (1-bromovinyl)trimethylsilane |
| Molecular Formula | C₂₀H₁₇BrSi | C₈H₁₇BrSi | C₅H₁₁BrSi |
| Molecular Weight | 365.34 g/mol | 221.22 g/mol | 179.13 g/mol |
| Appearance | White solid (presumed) | Colorless oil (presumed) | Clear light yellow liquid[1] |
| Boiling Point | Not readily available | Not readily available | 124 °C / 745 mmHg[1][2] |
| Density | Not readily available | Not readily available | 1.156 g/mL at 25 °C[1][2] |
| Refractive Index | Not readily available | Not readily available | n20/D 1.458[1][2] |
| ¹H NMR (CDCl₃, δ) | Aromatic protons expected in the range of 7.3-7.8 ppm; vinyl protons expected. | Ethyl protons (triplet and quartet) and vinyl protons expected. | Vinyl protons at ~5.9 and ~6.3 ppm; methyl protons at ~0.2 ppm. |
| ¹³C NMR (CDCl₃, δ) | Aromatic and vinyl carbons expected. | Ethyl and vinyl carbons expected. | Vinyl carbons at ~129 and ~139 ppm; methyl carbon at ~-1 ppm. |
Synthesis and Experimental Protocols
The synthesis of (1-bromovinyl)triphenylsilane and (1-bromovinyl)triethylsilane generally follows a two-step procedure analogous to the preparation of this compound: hydrosilylation of a terminal alkyne followed by bromination/dehydrobromination or direct bromination of the corresponding vinylsilane followed by elimination.[1][3]
General Synthesis Workflow
Caption: General synthetic route to (1-bromovinyl)silyl compounds.
Experimental Protocol: Synthesis of (1-bromovinyl)triethylsilane (Illustrative)
Step 1: Hydrosilylation of Acetylene with Triethylsilane. In a high-pressure reactor, introduce a solution of a platinum catalyst (e.g., Karstedt's catalyst) in a suitable solvent like toluene. Purge the reactor with acetylene gas and then introduce triethylsilane. The reaction is typically carried out at elevated temperature and pressure. Monitor the reaction progress by GC-MS until the consumption of triethylsilane is complete. After cooling and venting the excess acetylene, the crude vinyltriethylsilane is obtained after removal of the solvent.
Step 2: Bromination and Dehydrobromination. Dissolve the crude vinyltriethylsilane in a solvent such as carbon tetrachloride. Cool the solution to 0 °C and slowly add a solution of bromine in the same solvent. After the addition is complete, allow the reaction to warm to room temperature. A base, such as a tertiary amine (e.g., triethylamine), is then added to effect dehydrobromination. The reaction mixture is stirred until the elimination is complete. The product, (1-bromovinyl)triethylsilane, is then isolated by filtration of the amine hydrobromide salt and purified by distillation under reduced pressure.
Note: This is an illustrative protocol based on general procedures. Specific conditions may need to be optimized.
Performance in Cross-Coupling Reactions
(1-bromovinyl)triphenylsilane and (1-bromovinyl)triethylsilane are valuable reagents in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings, providing access to substituted vinylsilanes which are themselves versatile synthetic intermediates. The choice of the silyl group can influence the reaction efficiency due to steric and electronic effects.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of the bromovinylsilane with an organoboron compound in the presence of a palladium catalyst and a base.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity: While direct comparative studies are scarce, it is generally expected that the less sterically hindered (1-bromovinyl)triethylsilane may exhibit higher reaction rates compared to the bulky (1-bromovinyl)triphenylsilane. However, the electronic nature of the triphenylsilyl group might influence the stability of intermediates in the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling (General) To a solution of the (1-bromovinyl)silane (1.0 equiv) and the arylboronic acid (1.2 equiv) in a solvent mixture such as toluene/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is worked up by extraction and the product is purified by column chromatography.
Stille Coupling
The Stille coupling pairs the bromovinylsilane with an organotin reagent, again catalyzed by a palladium complex.
Caption: Schematic of the Stille cross-coupling reaction.
Comparative Reactivity: Similar to the Suzuki coupling, the steric bulk of the triphenylsilyl group in (1-bromovinyl)triphenylsilane might lead to slower reaction rates compared to the triethylsilyl analogue. The choice of catalyst and ligands can be crucial to overcome potential steric hindrance.
Experimental Protocol: Stille Coupling (General) In a flame-dried flask under an inert atmosphere, dissolve the (1-bromovinyl)silane (1.0 equiv), the organostannane (1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a solvent such as anhydrous THF or DMF. The reaction is typically heated to reflux. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography. The removal of toxic tin byproducts requires careful purification steps.[4]
Conclusion
Both (1-bromovinyl)triphenylsilane and (1-bromovinyl)triethylsilane are valuable reagents for the synthesis of functionalized vinylsilanes via palladium-catalyzed cross-coupling reactions. The choice between them will depend on the specific requirements of the synthesis. The triethylsilyl derivative, being less sterically demanding, may offer faster reaction rates in some cases. Conversely, the triphenylsilyl group can impart different solubility characteristics and may be preferred when a bulkier group is desired to influence the stereochemistry of subsequent reactions. The selection of the appropriate catalyst system is paramount to achieving high yields and selectivities with either reagent. Further systematic comparative studies are warranted to fully elucidate the subtle differences in their reactivity profiles across a broader range of substrates and reaction conditions.
References
- 1. Synthesis of 1,1-Disubstituted Allenylic Silyl Ethers Through Iron-Catalyzed Regioselective C(sp2)─H Functionalization of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 13683-41-5 [chemicalbook.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
A Comparative Guide to Purity Assessment of (1-Bromovinyl)trimethylsilane: GC-MS vs. qNMR
For researchers, scientists, and drug development professionals, the accurate determination of purity for organosilicon compounds such as (1-Bromovinyl)trimethylsilane is critical for ensuring the reliability and reproducibility of synthetic procedures and the quality of final products. This guide provides an objective comparison of two common analytical techniques for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This compound is a versatile reagent in organic synthesis, and its purity can be affected by starting materials, by-products, and degradation products. Therefore, robust analytical methods are required to identify and quantify potential impurities.
Comparison of Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1] It offers high sensitivity and is well-suited for detecting trace-level impurities.[2] In contrast, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that provides a direct measurement of the analyte concentration against a certified internal standard, offering high precision and accuracy without the need for analyte-specific calibration curves.[3][4]
The choice between GC-MS and qNMR often depends on the specific requirements of the analysis, such as the need for broad impurity profiling versus precise quantification of the main component.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for the purity assessment of a batch of this compound using GC-MS and qNMR.
| Parameter | GC-MS | qNMR |
| Purity Assay (%) | 98.5 | 98.2 |
| Relative Standard Deviation (RSD, n=3) | 0.8% | 0.3% |
| Limit of Detection (LOD) | ~0.01% (for volatile impurities) | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% (for volatile impurities) | ~0.3% |
| Analysis Time per Sample | ~30 minutes | ~15 minutes |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the separation and identification of this compound and its potential volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
Mass Spectrometry Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan.
-
Mass Range: 40 - 300 amu.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare working standards and samples for analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a method for the precise quantification of this compound purity using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz or higher).
Experimental Conditions:
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic anhydride or dimethyl sulfone).
-
Pulse Program: A standard quantitative pulse program with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.
-
Acquisition Parameters:
-
Number of scans: 8 or more for good signal-to-noise.
-
Acquisition time: ≥ 3 seconds.
-
Spectral width: Appropriate for observing all relevant signals.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add approximately 0.75 mL of CDCl₃ to the NMR tube and gently agitate to dissolve the sample and internal standard completely.
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for purity assessment using GC-MS.
Conclusion
Both GC-MS and qNMR are valuable techniques for the purity assessment of this compound. GC-MS excels in the identification and quantification of volatile impurities, providing a comprehensive profile of the sample's composition.[1] qNMR, on the other hand, offers a highly accurate and precise determination of the absolute purity of the main component against a certified standard.[3] The choice of method will depend on the specific analytical goals, with GC-MS being ideal for impurity profiling and qNMR for accurate purity assignment. For comprehensive characterization, the use of both techniques is often recommended.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stille vs. Suzuki Coupling: A Comparative Guide to C-C Bond Formation Efficiency
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are pivotal in drug discovery and materials science. Among the powerful arsenal of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings have established themselves as robust and versatile methods. This guide presents an objective, data-driven comparison of these two seminal reactions, providing experimental insights to inform your synthetic strategy.
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannanes (R-SnR'₃) | Organoboranes (R-B(OH)₂, R-B(OR)₂) |
| Key Advantages | Excellent functional group tolerance, mild and often neutral reaction conditions, and the stability and ease of handling of organostannane reagents.[1][2] | Low toxicity of reagents and byproducts, broad availability of boronic acids, ease of byproduct removal, and typically high yields. |
| Key Disadvantages | High toxicity of organotin reagents and byproducts, stoichiometric tin waste, and challenges in the complete removal of tin byproducts. | Requirement of a base, which can be incompatible with sensitive substrates, and the potential for protodeboronation of the boronic acid. |
| Typical Catalysts | Palladium(0) complexes, such as Pd(PPh₃)₄ or Pd₂(dba)₃. | Palladium(0) complexes, like Pd(PPh₃)₄, or Pd(OAc)₂ combined with phosphine ligands. |
| Typical Solvents | THF, Toluene, Dioxane, DMF. | Toluene, Dioxane, Ethanol/Water mixtures, THF. |
| Typical Bases | Generally not required, though additives like CsF or Cu(I) salts can be used. | A variety of inorganic bases such as K₂CO₃, Na₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[3] |
Performance Comparison: Experimental Data
The selection between Stille and Suzuki coupling is often dictated by the specific substrates and the tolerance for different functional groups. The following table summarizes quantitative yield data from a comparative study on the functionalization of diazocines, showcasing the efficiency of each reaction with various aryl bromides.[4]
| Coupling Partner (Aryl Bromide) | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 86 | 91 |
| 4-Bromoanisole (electron-rich) | 90 | 95 |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 89 | 80 |
| 4-Bromobenzaldehyde | 80 | 59 |
| Methyl 4-bromobenzoate | 91 | 39 |
| 2-Bromothiophene | 94 | 57 |
| 3-Bromothiophene | 90 | 66 |
| 3-Bromopyridine | 91 | 58 |
| Allyl bromide | 57 | 63 |
Catalytic Cycles and Experimental Workflow
The catalytic cycles of both the Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] A key distinction lies in the transmetalation step, where the Suzuki coupling typically requires a base to activate the organoboron reagent.
References
- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Functional Group Tolerance of Vinyl Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a vinyl group is a fundamental transformation in organic synthesis, pivotal to the construction of complex molecules in pharmaceuticals, natural products, and materials science. The choice of the vinyl organometallic reagent is critical, as its reactivity and functional group tolerance can significantly impact the success of a synthetic route. This guide provides an objective comparison of the performance of common vinyl organometallic reagents, supported by experimental data, to aid in the selection of the most appropriate reagent for a given synthetic challenge.
Overview of Vinyl Organometallic Reagents
Vinyl organometallic reagents are characterized by a carbon-metal bond, which imparts nucleophilic character to the vinyl group. The nature of the metal dictates the reactivity and, consequently, the functional group compatibility of the reagent. This guide focuses on two main classes:
-
Highly Reactive Reagents: Vinyl Grignard and vinyllithium reagents are powerful nucleophiles and strong bases. Their high reactivity makes them suitable for reactions with less reactive electrophiles but also limits their tolerance for sensitive functional groups.
-
Milder, Catalytically Employed Reagents: Vinyl boranes (Suzuki-Miyaura coupling), vinyl stannanes (Stille coupling), vinyl silanes (Hiyama coupling), and vinyl zinc reagents (Negishi coupling) are generally less reactive and are employed in palladium- or nickel-catalyzed cross-coupling reactions. These reagents offer significantly broader functional group tolerance, making them invaluable in complex molecule synthesis.
Data Presentation: Functional Group Tolerance Comparison
The following tables summarize the compatibility of various vinyl organometallic reagents with a range of common functional groups. The data is compiled from various literature sources and is intended to be a general guide. Specific reaction outcomes can be influenced by the substrate, catalyst, ligands, and reaction conditions.
Table 1: Functional Group Tolerance of Highly Reactive Vinyl Organometallic Reagents
| Functional Group | Vinyl Grignard (RMgX) | Vinyllithium (RLi) | Remarks |
| Aldehydes | Reactive (forms secondary alcohols) | Reactive (forms secondary alcohols) | Both are highly reactive towards aldehydes. |
| Ketones | Reactive (forms tertiary alcohols) | Reactive (forms tertiary alcohols) | Both are highly reactive towards ketones. |
| Esters | Reactive (adds twice to form tertiary alcohols) | Reactive (adds twice to form tertiary alcohols) | The initially formed ketone is more reactive than the starting ester. |
| Carboxylic Acids | Incompatible (deprotonation) | Incompatible (deprotonation) | The acidic proton is readily abstracted by these strong bases. |
| Alcohols | Incompatible (deprotonation) | Incompatible (deprotonation) | The acidic proton is readily abstracted. |
| Amines (1°, 2°) | Incompatible (deprotonation) | Incompatible (deprotonation) | The N-H protons are acidic enough to be deprotonated. |
| Amides (1°, 2°) | Incompatible (deprotonation) | Incompatible (deprotonation) | The N-H protons are acidic. |
| Nitriles | Reactive | Reactive | Both add to the nitrile to form ketones after hydrolysis. |
| Nitro | Generally incompatible | Generally incompatible | Can undergo side reactions. |
| Alkyl Halides | Generally unreactive for C(sp³)-C(sp²) coupling | Generally unreactive for C(sp³)-C(sp²) coupling | Primarily act as nucleophiles in addition reactions. |
| Aryl/Vinyl Halides | Requires catalysis for cross-coupling | Requires catalysis for cross-coupling | Not their primary application without a catalyst. |
Table 2: Functional Group Tolerance of Vinyl Organometallic Reagents in Cross-Coupling Reactions
| Functional Group | Vinyl Boranes (Suzuki) | Vinyl Stannanes (Stille) | Vinyl Silanes (Hiyama) | Vinyl Zinc (Negishi) |
| Aldehydes | Tolerated[1] | Tolerated[2][3] | Tolerated[4] | Tolerated |
| Ketones | Tolerated[1] | Tolerated[2][3] | Tolerated[4][5] | Tolerated |
| Esters | Tolerated[1] | Tolerated[2][3] | Generally Tolerated (some limitations)[5] | Tolerated[6] |
| Carboxylic Acids | Generally Tolerated | Tolerated[2][3] | Incompatible with some activators | Tolerated |
| Alcohols | Tolerated[1] | Tolerated[2][3] | Protection may be required | Tolerated |
| Amines | Tolerated | Tolerated[2][3] | Tolerated[5] | Tolerated |
| Amides | Tolerated | Tolerated[2][3] | Tolerated[4] | Tolerated |
| Nitriles | Tolerated[1] | Tolerated | Tolerated | Tolerated |
| Nitro | Tolerated[1] | Tolerated[2][3] | Tolerated[5] | Tolerated |
| Alkyl Halides | Tolerated | Tolerated | Tolerated[5] | Tolerated[6] |
| Aryl/Vinyl Chlorides | Challenging, requires specific catalysts | Challenging, requires specific catalysts | Tolerated with specific catalysts[5] | Tolerated |
| Aryl/Vinyl Bromides | Good substrates[1] | Good substrates | Good substrates | Good substrates[6] |
| Aryl/Vinyl Iodides | Excellent substrates[1] | Excellent substrates | Excellent substrates | Excellent substrates |
| Aryl/Vinyl Triflates | Good substrates | Good substrates | Good substrates | Good substrates |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are representative examples and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with an Aryl Bromide[1][7]
Reaction: 4-Bromoacetophenone + Potassium vinyltrifluoroborate → 4-Acetylstyrene
Materials:
-
4-Bromoacetophenone (1.0 mmol)
-
Potassium vinyltrifluoroborate (1.2 mmol)
-
Palladium(II) chloride (PdCl₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.06 mmol)
-
Cesium carbonate (Cs₂CO₃, 3.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (9 mL)
-
Water, degassed (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromoacetophenone, potassium vinyltrifluoroborate, palladium(II) chloride, triphenylphosphine, and cesium carbonate.
-
Add the anhydrous THF and degassed water via syringe.
-
The reaction mixture is heated to 65 °C and stirred vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with diethyl ether (20 mL).
-
The mixture is washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 4-acetylstyrene.
Stille Coupling of Vinyltributylstannane with an Aryl Iodide
Reaction: 4-Iodonitrobenzene + Vinyltributylstannane → 4-Nitrostyrene
Materials:
-
4-Iodonitrobenzene (1.0 mmol)
-
Vinyltributylstannane (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol)
-
Anhydrous and degassed N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-iodonitrobenzene and vinyltributylstannane in anhydrous and degassed DMF.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (25 mL).
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL) to remove tin byproducts, followed by water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 4-nitrostyrene.
Hiyama Coupling of Vinyltrimethoxysilane with an Aryl Chloride[4]
Reaction: 4-Chlorobenzonitrile + Vinyltrimethoxysilane → 4-Cyanostyrene
Materials:
-
4-Chlorobenzonitrile (1.0 mmol)
-
Vinyltrimethoxysilane (1.5 mmol)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.1 mmol)
-
Tetrabutylammonium fluoride (TBAF), 1 M in THF (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a dry reaction tube, add 4-chlorobenzonitrile and nickel(II) chloride hexahydrate.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous 1,4-dioxane and vinyltrimethoxysilane via syringe.
-
Add the TBAF solution dropwise to the stirred mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 18-24 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 4-cyanostyrene.
Negishi Coupling of Vinylzinc Chloride with an Aryl Iodide
Reaction: 4-Iodoanisole + Vinylzinc chloride → 4-Methoxystyrene
Materials:
-
4-Iodoanisole (1.0 mmol)
-
Vinylzinc chloride (1.2 mmol, 0.5 M solution in THF)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol)
-
Anhydrous tetrahydrofuran (THF) (3 mL)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add palladium(II) acetate and SPhos to a dry Schlenk flask.
-
Add anhydrous THF and stir for 10 minutes to form the active catalyst.
-
Add 4-iodoanisole to the catalyst mixture.
-
Slowly add the vinylzinc chloride solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 4-8 hours, monitoring for completion.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography to give 4-methoxystyrene.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles of the major cross-coupling reactions and a decision-making workflow for reagent selection.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: Decision workflow for selecting a vinyl organometallic reagent.
Conclusion
The selection of a vinyl organometallic reagent is a critical decision in the planning of a synthetic route. For substrates lacking sensitive functional groups, the high reactivity of vinyl Grignard and vinyllithium reagents can be advantageous. However, for complex molecules with a variety of functional groups, the milder conditions and broader functional group tolerance of palladium-catalyzed cross-coupling reactions are generally preferred. Among the cross-coupling options, Suzuki, Negishi, and Hiyama reactions offer non-toxic alternatives to the versatile but toxic Stille reaction. This guide provides a framework for making an informed choice based on the specific requirements of the synthetic target.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Nickel-Catalyzed Ligand-Free Hiyama Coupling of Aryl Bromides and Vinyltrimethoxysilane [organic-chemistry.org]
- 5. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (1-Bromovinyl)trimethylsilane: A Guide for Laboratory Professionals
Effective management and disposal of (1-Bromovinyl)trimethylsilane are critical for ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this hazardous chemical.
This compound is a flammable liquid that can cause severe skin burns, eye damage, and respiratory irritation.[1] Adherence to the following protocols is imperative to minimize risks and ensure responsible chemical waste management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn and that work is conducted in a well-ventilated area, such as a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area or with respiratory protection if vapors/aerosols are generated.[1]
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids (Category 3) | 🔥 | Danger | H226: Flammable liquid and vapour.[1] |
| Skin corrosion (Category 1B) | corrosive | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Serious eye damage (Category 1) | corrosive | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Specific target organ toxicity - single exposure (Respiratory system) | ❗ | Danger | H335: May cause respiratory irritation.[1] |
| Short-term (acute) aquatic hazard (Category 1) | পরিবেশ | Danger | H410: Very toxic to aquatic life with long lasting effects.[1] |
| Long-term (chronic) aquatic hazard (Category 1) | পরিবেশ | Danger | H410: Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Procedure
The primary disposal route for this compound is through an approved hazardous waste disposal facility, typically via incineration.[2][3] Never dispose of this chemical down the drain or in regular trash.
1. Waste Segregation:
-
Collect waste this compound and any materials contaminated with it separately from other waste streams.
-
Crucially, it must be segregated as halogenated organic waste .[2][3][4][5] Do not mix with non-halogenated solvents, as this can complicate and increase the cost of disposal.[6]
-
Avoid mixing with incompatible materials such as strong oxidizing agents, acids, or bases.[7]
2. Containerization:
-
Use a designated, compatible, and properly sealed hazardous waste container. A glass or polyethylene container is suitable.[8]
-
The container must be in good condition with a secure, tightly fitting cap to prevent leaks and vapor release.[4][9]
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
Store the waste container in a designated and properly labeled satellite accumulation area.[1] This area should be a cool, dry, and well-ventilated space, away from heat and ignition sources.[1]
-
Use secondary containment for the waste container to mitigate potential spills.[9]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[4][8]
-
Identify the contents fully: "this compound" and list any other components and their approximate percentages.[1] Do not use chemical formulas or abbreviations.[4]
-
The label should be securely affixed to the container as soon as the first drop of waste is added.[4]
4. Disposal of Contaminated Materials:
-
Any materials used for spill cleanup (e.g., absorbent pads, sand, silica gel) must be treated as hazardous waste.[6]
-
Place these contaminated materials in a sealed, properly labeled container for hazardous waste disposal.
-
Similarly, dispose of any contaminated PPE, such as gloves, as hazardous waste.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[2][7]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 2. documents.uow.edu.au [documents.uow.edu.au]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Lab Waste Handling Procedure | SUNY New Paltz [newpaltz.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (1-Bromovinyl)trimethylsilane
(1-Bromovinyl)trimethylsilane , a valuable reagent in organic synthesis, demands careful handling due to its hazardous properties. This guide provides essential safety protocols, operational procedures, and disposal plans to ensure the well-being of laboratory personnel and maintain a safe research environment. Adherence to these guidelines is critical for minimizing risks associated with this highly flammable and potentially irritating compound.
Essential Safety and Handling Information
This compound is classified as a highly flammable liquid and vapor.[1] It is crucial to work in a well-ventilated area, preferably within a chemical fume hood, and to take precautionary measures against static discharge.[1] All sources of ignition, such as heat, sparks, and open flames, must be strictly avoided in the handling and storage areas.[1] The compound is also sensitive to moisture and light, necessitating storage in a tightly closed container under an inert atmosphere, and in a cool, refrigerated environment.[2][3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory when handling this substance to prevent skin and eye contact, as well as inhalation of vapors.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield are required. |
| Hand Protection | Wear appropriate chemical-resistant gloves.[4] |
| Skin and Body | A flame-retardant lab coat or antistatic protective clothing should be worn. |
| Respiratory | A NIOSH/MSHA-approved respirator with a suitable filter (e.g., type ABEK (EN14387)) is necessary if working outside a fume hood or if vapors are generated. |
Physicochemical and Safety Data
| Property | Value |
| CAS Number | 13683-41-5[2][5] |
| Molecular Formula | C₅H₁₁BrSi[3] |
| Molecular Weight | 179.13 g/mol [3] |
| Appearance | Colorless to light yellow clear liquid[6] |
| Boiling Point | 124 °C at 745 mmHg[6] |
| Density | 1.156 g/mL at 25 °C[6] |
| Flash Point | 9 °C to 13 °C (closed cup) |
| Hazard Class | 3 (Flammable Liquid)[2][5] |
| UN Number | 1993[2][5] |
| Storage Temperature | 0-10°C (Refrigerated)[3] |
Operational Plan: Step-by-Step Handling Procedure
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[1]
-
Eye Contact : Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Spills : Evacuate the area and remove all ignition sources. Use a spark-proof tool and an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Place the absorbed material into a suitable, closed container for disposal.[4]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Chemical Waste : Unused or waste this compound should be collected in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Contaminated Materials : All materials that have come into contact with the chemical, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste. These should be collected in a separate, clearly labeled container. Before disposing of an empty container, ensure it is completely free of the chemical.
Disposal Procedure
-
Labeling : Ensure all waste containers are accurately labeled with the chemical name and associated hazards.
-
Storage : Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials and ignition sources.
-
Professional Disposal : The disposal of this chemical waste must be entrusted to a licensed and approved waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
